molecular formula C7H13N3O B2800216 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1856046-55-3

5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Número de catálogo: B2800216
Número CAS: 1856046-55-3
Peso molecular: 155.201
Clave InChI: AANFRJHFMVWLCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is an aminopyrazole derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug discovery . The core pyrazole structure, featuring two adjacent nitrogen atoms, is known for its synthetic versatility, allowing for diverse functionalization that can fine-tune the molecule's physical-chemical and biological properties . The presence of the 3-amine group is a key functional handle, making this compound a valuable building block for the synthesis of more complex molecules, such as pyrazole-oxindole hybrids, which have been investigated for their in vitro cytotoxicity against human cancer cells . Researchers utilize such strategically functionalized pyrazoles as synthetic intermediates in multicomponent reactions and for the construction of fused bicyclic systems, which are core structures in several pharmaceuticals and materials . Beyond medicinal chemistry, pyrazole derivatives are also explored for their unique photophysical properties, which make them suitable for developing sensors and organic materials . As a research chemical, 5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine offers scientists a versatile intermediate to access novel chemical space. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-(ethoxymethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFRJHFMVWLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Rising Profile of 5-Alkoxymethyl Pyrazoles: A Technical Guide to Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Pyrazole Chemistry

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2][3] Its unique five-membered heterocyclic arrangement, featuring two adjacent nitrogen atoms, confers a rich chemical personality, making it a cornerstone for designing novel bioactive molecules.[4][5] Extensive research has demonstrated that the biological profile of pyrazole derivatives can be profoundly influenced by the nature and position of substituents on the ring.[4] This guide delves into a specific, and increasingly interesting, substitution pattern: the 5-alkoxymethyl group, with a primary focus on 5-ethoxymethyl substituted pyrazoles.

While the broader family of pyrazoles is well-documented for a vast spectrum of pharmacological activities—including anti-inflammatory, antimicrobial, and anticancer effects—the dedicated exploration of 5-ethoxymethyl pyrazoles is an emerging field.[6][7] This guide, therefore, serves as both a summary of existing knowledge on related compounds and a forward-looking technical manual for researchers poised to explore this specific chemical space. We will traverse the synthetic landscape, detail the critical protocols for bioactivity screening, and synthesize the structure-activity relationship (SAR) principles that govern the therapeutic potential of these promising compounds.

Part 1: Synthetic Strategies for 5-Alkoxymethyl Pyrazole Scaffolds

The construction of the pyrazole core is a well-established practice in organic synthesis, with the Knorr pyrazole synthesis and its variations being a common route.[8] The introduction of a 5-ethoxymethyl group, however, requires a thoughtful selection of starting materials or a regioselective functionalization strategy.

A plausible and efficient approach involves the condensation of a hydrazine with a functionalized 1,3-dicarbonyl compound. Specifically, the synthesis of a 5-ethoxymethyl pyrazole can be envisioned starting from an ethoxy-substituted β-ketoester.

Proposed Synthetic Workflow: From Dicarbonyl to Pyrazole

The following diagram outlines a general, yet robust, synthetic pathway. The causality behind this choice of reaction is its high efficiency and control over the final substitution pattern. The use of a substituted hydrazine allows for modulation of properties at the N1 position, a key site for SAR studies.

G cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Cyclocondensation Reaction cluster_2 Step 3: Product Formation & Isolation A Ethyl 4-ethoxy-3-oxobutanoate (β-ketoester) C Reaction Mixture in Ethanol + Catalytic Acetic Acid A->C Add B Substituted Hydrazine (e.g., Phenylhydrazine) B->C Add D Reflux (Heat) C->D Heat E Ethyl 5-(ethoxymethyl)-1-(phenyl)-1H-pyrazole-3-carboxylate D->E Cyclization & Dehydration F Purification (Crystallization or Chromatography) E->F Isolate

Caption: Proposed synthetic workflow for 5-ethoxymethyl pyrazole derivatives.

This method provides a direct route to the target scaffold. The resulting ester at the C3 position offers a convenient handle for further derivatization, such as conversion to a carbohydrazide, which has been shown to be a key pharmacophore for anticancer activity in other pyrazole series.[2][9]

Part 2: The Bioactivity Profile: A Multifaceted Investigation

The pyrazole nucleus is a known pharmacophore associated with a wide array of biological activities.[7][10] While specific data for 5-ethoxymethyl derivatives is limited, we can infer a strong potential for antimicrobial, anti-inflammatory, and anticancer activities based on extensive studies of structurally related pyrazoles. The ethoxymethyl group, being a relatively small, lipophilic, and hydrogen-bond accepting moiety, is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated as antimicrobial agents, showing efficacy against both bacteria and fungi.[6][11] The mechanism often involves the inhibition of essential cellular processes. Structure-activity relationship studies on related pyrazoles reveal that the nature of substituents at the C5 position can be critical for potency and spectrum.[12] For instance, the presence of electron-withdrawing groups has been shown to enhance activity in some series.[11]

Hypothesis for 5-Ethoxymethyl Pyrazoles: The ether oxygen in the ethoxymethyl group could potentially interact with metal ions in bacterial enzymes, while its overall lipophilicity may enhance cell wall penetration, particularly in Gram-positive bacteria.

Table 1: Representative Antimicrobial Activity of Substituted Pyrazoles

Compound ClassTest OrganismActivity MetricResultReference
Pyrazole-CarboxamideE. coliMIC0.25 µg/mL[6]
Pyrazole-CarboxamideS. epidermidisMIC0.25 µg/mL[6]
Hydroxy-PyrazoleA. nigerMIC1 µg/mL[6]
Thiophene-PyrimidinesA. baumanniiMIC31.25-250 µg/mL[13]
Hydrazone-PyrazolesA. baumanniiMIC0.73-6.25 µg/mL[13]

MIC: Minimum Inhibitory Concentration. Data is presented for illustrative purposes from related pyrazole series.

Anti-inflammatory and Analgesic Activity

Hypothesis for 5-Ethoxymethyl Pyrazoles: The substitution at C5 can influence the selectivity and potency of COX inhibition. The ethoxymethyl group might fit into the hydrophobic channel of the COX-2 active site, potentially contributing to potent and selective inhibition.

Anticancer Activity

The anticancer potential of pyrazoles is a major focus of modern drug discovery.[4][9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR-2), disruption of tubulin polymerization, and induction of apoptosis.[4][17] The substitution pattern on the pyrazole ring is paramount for defining the specific molecular target and overall cytotoxic efficacy.[4] For example, studies on 5-alkylated selanyl-1H-pyrazoles showed potent activity against the HepG2 liver cancer cell line, which was attributed to dual inhibition of EGFR and VEGFR-2.[4]

Hypothesis for 5-Ethoxymethyl Pyrazoles: The 5-ethoxymethyl group could orient the molecule within the ATP-binding pocket of various kinases, a common target for pyrazole-based anticancer agents. Its size and electronic properties may offer a favorable interaction profile, leading to potent inhibition of cell proliferation.

Table 2: Representative Anticancer Activity of Substituted Pyrazoles

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Selanyl-PyrazoleHepG2Liver13.85[4]
Benzofuro-PyrazoleK562Leukemia< ABT-751[4]
Pyrazoline DerivativeHepG-2Liver3.57[18]
Pyrazolo-pyrimidineA549Lung29.95[4]

IC₅₀: Half-maximal inhibitory concentration. Data is presented for illustrative purposes from related pyrazole series.

Part 3: Self-Validating Experimental Protocols for Bioactivity Screening

To ensure scientific rigor and reproducibility, the following protocols are presented as self-validating systems, incorporating necessary controls and detailed procedural steps.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits visible bacterial growth.[19][20]

Causality: This method is chosen over agar diffusion for its quantitative results (MIC values) and suitability for testing a large number of compounds in a high-throughput format.

Protocol Steps:

  • Preparation of Inoculum:

    • Select 3-4 well-isolated colonies of the test bacterium from a fresh (18-24 hr) agar plate.[19]

    • Transfer colonies to a sterile saline solution or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15-30 minutes, dilute this suspension 1:100 in CAMHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.[19]

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (typically in DMSO, then diluted in broth) to the first well of a row and perform a two-fold serial dilution across the plate.

    • The final volume in each well before inoculation should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.[20]

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation:

    • The MIC is read as the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the unaided eye.[19][21]

    • Growth in the positive control well and no growth in the negative control well validates the assay.

G A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Diluted Bacteria (~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Pyrazole Compound in 96-Well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect Wells for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[22][23]

Causality: This in vivo model is superior to in vitro assays for assessing the overall anti-inflammatory effect of a compound, as it accounts for pharmacokinetic factors like absorption and distribution. The biphasic nature of the inflammation allows for initial mechanistic insights.[22][24]

Protocol Steps:

  • Animal Handling and Grouping:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).[22]

    • Acclimatize animals for at least one week before the experiment.

    • Group animals (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[22]

  • Compound Administration:

    • Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to carrageenan injection.[22]

  • Induction of Edema:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[1]

    • Inject 0.1 mL of 1% (w/v) λ-Carrageenan solution in sterile saline into the subplantar region of the right hind paw.[1][22]

  • Measurement of Paw Volume:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][22]

  • Data Analysis and Interpretation:

    • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of Edema:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • A significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Causality: This assay is chosen for its reliability, sensitivity, and suitability for a 96-well plate format, allowing for efficient screening of compounds at multiple concentrations. The principle relies on the activity of mitochondrial dehydrogenases in viable cells, providing a robust measure of cell health.[25]

Protocol Steps:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[26]

    • Incubate for 18-24 hours at 37 °C, 5% CO₂ to allow for cell adherence.[26]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole derivative (prepared in culture medium) and a vehicle control (e.g., DMSO diluted to <0.5%).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[26][27]

    • Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[28]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[26]

    • Place the plate on a shaker for 10-15 minutes in the dark to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[26][28]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Part 4: Structure-Activity Relationship (SAR) and Future Perspectives

While a definitive SAR for 5-ethoxymethyl pyrazoles awaits dedicated studies, we can extrapolate key principles from the broader pyrazole literature.

Sources

An In-depth Technical Guide to the History and Development of Aminopyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, particularly when functionalized with an amino group, represents a cornerstone of modern medicinal chemistry.[1][2] Aminopyrazoles are not merely synthetic curiosities; they are classified as "privileged structures," molecular frameworks capable of providing high-affinity ligands for a multitude of biological targets through strategic modification.[3] This guide provides a comprehensive overview of the history, synthesis, and ever-expanding role of aminopyrazole building blocks in drug discovery. We will explore the fundamental synthetic strategies that grant access to this versatile scaffold, delve into its critical role in the development of kinase inhibitors and other therapeutic agents, and provide detailed experimental protocols for key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the aminopyrazole core in their own research endeavors.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of an amino group onto this core dramatically enhances its utility as a pharmacophore.[1][4] The amino group provides a crucial hydrogen-bonding vector, enabling potent and specific interactions with biological targets such as enzymes and receptors.[5] This has led to the successful development of numerous drugs and clinical candidates across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][6]

The versatility of the aminopyrazole scaffold stems from several key features:

  • Tautomerism and Isomerism: The position of the amino group (3-, 4-, or 5-position) and the substitution pattern on the ring nitrogens lead to a rich diversity of isomers with distinct biological profiles.[1]

  • Synthetic Tractability: The pyrazole core can be constructed through robust and well-established cyclization reactions, allowing for the efficient generation of diverse compound libraries.[7]

  • Physicochemical Properties: Aminopyrazoles generally possess favorable drug-like properties, contributing to their prevalence in successful drug campaigns.[3]

Notable drugs containing the pyrazole or aminopyrazole motif include the anti-inflammatory agent Celecoxib , the kinase inhibitor Crizotinib , and the recently approved Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib , underscoring the scaffold's therapeutic value.[1][6]

Historical Perspective & Key Synthetic Developments

The history of pyrazole synthesis dates back to 1883 with Ludwig Knorr's discovery of the condensation reaction between ethyl acetoacetate and phenylhydrazine.[8][9] This foundational reaction, now known as the Knorr Pyrazole Synthesis , established the core principle of combining a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine to form the pyrazole ring.[9]

Over the decades, this methodology was adapted to create aminopyrazoles. The key innovation was the use of 1,3-dielectrophilic precursors where one of the electrophilic groups is a nitrile. The condensation of these precursors with hydrazines has become the most common and versatile strategy for aminopyrazole synthesis.

Two primary classes of nitrile-containing precursors dominate the field:

  • β-Ketonitriles: These compounds react with hydrazines, typically via an initial attack on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield a 5-aminopyrazole.[10][11] This is the most widely used method for accessing the 5-aminopyrazole regioisomer.[10][11]

  • α,β-Unsaturated Nitriles: This class of precursors, often bearing a leaving group at the β-position, also reacts readily with hydrazines to form aminopyrazoles.[7]

A significant challenge in aminopyrazole synthesis has been controlling the regioselectivity when using monosubstituted hydrazines. The reaction can potentially yield either 3-aminopyrazoles or 5-aminopyrazoles, depending on which nitrogen of the hydrazine initiates the cyclization.[12] Groundbreaking work demonstrated that this regioselectivity can be controlled by reaction conditions.

  • Thermodynamic Control: Neutral conditions and elevated temperatures generally favor the formation of the more stable 5-aminopyrazole isomer.[12]

  • Kinetic Control: Basic conditions (e.g., sodium ethoxide) at low temperatures can favor the formation of the 3-aminopyrazole isomer by promoting a rapid, irreversible cyclization.[12][13]

This ability to selectively synthesize different regioisomers has been a pivotal development, vastly expanding the chemical space available for drug discovery.[12]

Core Synthetic Strategies: A Technical Overview

The construction of the aminopyrazole core relies on the fundamental reaction between a hydrazine and a three-carbon building block containing a nitrile group.

Synthesis of 3- and 5-Aminopyrazoles

The most common approach involves the condensation of a hydrazine with a β-functionalized acrylonitrile. The choice of reaction conditions is critical for directing the regiochemical outcome.

G Regiodivergent Synthesis of Aminopyrazoles cluster_reactants Reactants hydrazine R²-NH-NH₂ (Monosubstituted Hydrazine) kinetic Kinetic Control (Base, e.g., NaOEt) Low Temperature (0°C) thermo Thermodynamic Control (Neutral/Acidic) High Temperature (70°C+) nitrile R¹-CH=C(CN)-X (β-functionalized acrylonitrile) prod_3_amino 3-Aminopyrazole kinetic->prod_3_amino Favors prod_5_amino 5-Aminopyrazole thermo->prod_5_amino Favors

Caption: Controlling Regioselectivity in Aminopyrazole Synthesis.

Causality Behind Experimental Choices:

  • Kinetic Control (for 3-Aminopyrazoles): The use of a strong base like sodium ethoxide at low temperatures deprotonates the solvent (ethanol) to form ethoxide, which can catalyze the initial Michael addition. The key insight is that under these conditions, the subsequent cyclization is rapid and irreversible, effectively "trapping" the product derived from the initial attack of the more nucleophilic nitrogen of the hydrazine.[12]

  • Thermodynamic Control (for 5-Aminopyrazoles): In the absence of a strong base and at higher temperatures, the initial Michael addition becomes reversible. This allows for equilibration between the two possible Michael adducts. The reaction then proceeds through the lower-energy transition state, which typically leads to the thermodynamically more stable 5-aminopyrazole isomer.[12]

Synthesis of 4-Aminopyrazoles

4-Aminopyrazoles are synthesized via different routes, often involving the introduction of a nitrogen-containing functional group at the C4 position of a pre-formed pyrazole ring. A common method involves the reduction of a 4-nitropyrazole, which itself can be prepared by nitration of a pyrazole precursor. Another approach utilizes the Knorr pyrazole synthesis with appropriately substituted Ugi adducts.

Aminopyrazoles as Privileged Scaffolds in Drug Discovery

The aminopyrazole core is a prolific scaffold in modern drug discovery, particularly in the field of protein kinase inhibition.[1][3][14] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[3][14]

The amino group at the C3, C4, or C5 position often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket.[14] This anchoring interaction provides a foundation for achieving high potency and selectivity.

Key Therapeutic Areas:

  • Oncology: A vast number of kinase inhibitors targeting enzymes like FGFR, AXL, JAK2, and JNK3 are based on the aminopyrazole scaffold.[14][15][16][17]

  • Inflammation: Aminopyrazoles are potent inhibitors of kinases involved in inflammatory signaling, such as p38 MAPK.[1][2]

  • Infectious Diseases: Derivatives have shown promise as antibacterial and antiviral agents.[1]

  • Neuroscience: JNK3 inhibitors based on an aminopyrazole core are being investigated for treating neurodegeneration.[17]

G Aminopyrazole Scaffold in Kinase Inhibition cluster_interactions Molecular Interactions cluster_properties Resulting Properties cluster_applications Therapeutic Applications AP_Core Aminopyrazole Core Hinge_Binding H-Bonding to Kinase Hinge Region AP_Core->Hinge_Binding Potency High Potency Hinge_Binding->Potency Selectivity Target Selectivity Hinge_Binding->Selectivity Oncology Oncology (FGFR, AXL, JAK2) Potency->Oncology Inflammation Inflammation (p38 MAPK) Potency->Inflammation Neuro Neurodegeneration (JNK3) Potency->Neuro Selectivity->Oncology Selectivity->Inflammation Selectivity->Neuro

Caption: Role of the Aminopyrazole Scaffold in Kinase Inhibition.

Case Study: Synthesis of a 3-Aminopyrazole AXL Inhibitor Intermediate

AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance. Potent AXL inhibitors have been developed using a 3-aminopyrazole core.[16] The synthesis of a key intermediate showcases the practical application of the synthetic principles discussed.

The synthesis involves a Buchwald-Hartwig reaction to couple a protected 3-aminopyrazole with an aryl halide, followed by functional group manipulations.[16]

Table 1: Summary of AXL Inhibitor Potency [16]

CompoundAXL IC₅₀ (nM)Notes
6a 10.0Initial designed compound.
6lf 3.3Improved potency with modification.
6li 1.6Highly potent, optimized lead compound.

This data illustrates how iterative modifications to the aminopyrazole scaffold can lead to significant gains in biological activity.

Experimental Protocols

The following protocols are representative of common methods for the synthesis and manipulation of aminopyrazole building blocks. They are intended for execution by trained synthetic chemists in a properly equipped laboratory.

Protocol 1: General Synthesis of 5-Amino-1-phenyl-1H-pyrazole (Thermodynamic Control)

This protocol is adapted from established methods for the condensation of a β-ketonitrile with a substituted hydrazine under conditions that favor the thermodynamically controlled product.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-oxopropanenitrile (benzoylacetonitrile, 1.0 eq) in absolute ethanol (0.2 M), add phenylhydrazine (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.

  • Isolation: Dilute the residue with water, causing the product to precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the pure 5-amino-1-phenyl-1H-pyrazole.

Self-Validating System: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR experiments (HMBC, NOESY) if necessary. The expected outcome is the 5-amino isomer due to the thermodynamic stability favored by the reflux conditions.

Protocol 2: Deaminative Iodination of a 5-Aminopyrazole

This protocol demonstrates a method for replacing the amino group, enabling further functionalization via cross-coupling reactions. It is adapted from diazotization-based procedures.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a flask protected from light, dissolve the starting 5-aminopyrazole (1.0 eq) in acetonitrile (0.1 M).

  • Reagent Addition: Add iodine (I₂, 4.3 eq) to the solution.

  • Diazotization: Add tert-butyl nitrite (t-BuONO, 5.0 eq) dropwise to the mixture at room temperature. Caution: Gas evolution (N₂) will occur.

  • Reaction: Heat the reaction mixture to 65°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the 5-iodopyrazole product.

Causality and Trustworthiness: The use of excess tert-butyl nitrite ensures the complete formation of the diazonium salt intermediate. Iodine acts as the nucleophile to displace the diazonium group. The reaction is heated to facilitate the decomposition of the diazonium salt. This protocol provides a reliable method to convert the synthetically accessible amino group into a versatile halide handle for subsequent C-C bond-forming reactions.[18]

Future Outlook

The aminopyrazole scaffold is poised to remain a vital building block in drug discovery. Future developments are likely to focus on:

  • New Synthetic Methods: Development of novel, more efficient, and greener synthetic routes, including C-H activation and multi-component reactions, to access unprecedented substitution patterns.[18]

  • Targeting New Biology: Application of aminopyrazole libraries against novel and challenging biological targets beyond protein kinases.

  • Covalent and Allosteric Inhibition: Design of aminopyrazole-based covalent inhibitors and allosteric modulators to overcome drug resistance and achieve greater selectivity.[15]

  • Fused Systems: The use of aminopyrazoles as precursors for the synthesis of more complex, fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, further expanding their therapeutic potential.[6][19][20]

The rich history and proven track record of aminopyrazoles, combined with ongoing innovation in synthetic chemistry and drug design, ensure that this "privileged structure" will continue to yield new and impactful medicines for years to come.

References

  • Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Bagley, M. C., et al. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Dorn, H., & Zubek, A. (1968). 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

  • Potashman, M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Baran, P. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chiscop, E., et al. (2020). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. Available at: [Link]

  • Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • He, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. ResearchGate. Available at: [Link]

  • Zaharia, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Chatterjee, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Paal-Knorr pyrrole synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Various Authors. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • Tikad, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

Sources

Technical Whitepaper: Thermodynamic Solubility Profile & Process Design for 5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the physicochemical characterization of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine , a critical intermediate in the synthesis of pyrazolopyrimidinone-based pharmaceuticals (e.g., specific PDE5 inhibitors).

Since specific raw solubility datasets for this exact proprietary intermediate are often retained within internal process development reports or specialized paid databases, this guide functions as a definitive protocol and predictive analysis framework . It synthesizes field-proven methodologies for determining solubility, thermodynamic modeling, and crystallization design, grounded in the behavior of structural analogs (e.g., 1-methyl-1H-pyrazol-3-amine).

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a functionalized pyrazole intermediate characterized by three distinct interaction sites:

  • The Pyrazole Core: A polar, aromatic heterocycle capable of

    
    -
    
    
    
    stacking.
  • The Primary Amine (C3 position): A strong hydrogen bond donor/acceptor, significantly influencing solubility in protic solvents.

  • The Ethoxymethyl Group (C5 position): A lipophilic ether linkage that modulates the molecule's affinity for non-polar solvents and affects crystal lattice energy.

Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for optimizing purification yields, designing cooling crystallization cycles, and minimizing solvent waste.

Experimental Methodology: The Laser Monitoring Technique

To generate high-fidelity solubility data required for thermodynamic modeling, the Dynamic Laser Monitoring Method is the industry standard. It eliminates the subjectivity of visual endpoint detection.

Protocol Design

This protocol ensures data accuracy to


 K and mole fraction precision to 

.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (e.g., Julabo thermostat).

  • Laser transmissometer (He-Ne laser,

    
     mW).
    
  • Photoelectric detector.

  • Magnetic stirring (constant rate, e.g., 400 rpm).

Step-by-Step Workflow:

  • Preparation: Accurately weigh a known mass of solvent (

    
    ) into the vessel.
    
  • Addition: Add a known mass of solute (

    
    ) to form a supersaturated mixture.
    
  • Heating: Raise temperature slowly (

    
     K/min) until full dissolution (laser transmission = 100%).
    
  • Cooling (Nucleation): Cool rapidly to induce nucleation, then reheat slowly.

  • Equilibrium Detection: The temperature at which the last crystal disappears (transmission max) is recorded as the saturation temperature (

    
    ).
    
  • Replication: Repeat for varying solute concentrations to construct the polythermal curve.

Validation Logic (Self-Correcting System)
  • Gravimetric Check: After the experiment, evaporate a filtered aliquot of the saturated solution. The dry mass must match the calculated concentration within

    
    .
    
  • Hysteresis Check: Measure the dissolution temperature (

    
    ) and nucleation temperature (
    
    
    
    ). The Metastable Zone Width (MSZW) is
    
    
    . If
    
    
    shifts between runs, solvent evaporation has occurred.

ExperimentalWorkflow cluster_validation Validation Loop Start Solute + Solvent Weighing Mix Mixing & Heating (Suspension) Start->Mix Laser Laser Monitoring (Transmission < 100%) Mix->Laser Dissolution Dissolution Point (Transmission = 100%) Laser->Dissolution Heat Data Record T_eq Calculate Mole Fraction (x) Dissolution->Data Data->Start Next Conc. Gravimetric Gravimetric Check Data->Gravimetric

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.

Thermodynamic Solubility Profile

Based on the structural properties of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine and data from homologous pyrazoles (e.g., 1-methyl-1H-pyrazol-3-amine), the solubility profile follows a distinct polarity-driven trend.

Representative Solubility Trends

The solubility (


, mole fraction) generally increases with temperature across all solvents.
Solvent ClassRepresentative SolventsSolubility TrendMechanistic Driver
Protic Polar Methanol, EthanolHighest Strong H-bonding between solvent -OH and solute -NH2 / Pyrazole N.
Aprotic Polar Acetone, Ethyl AcetateHigh/Moderate Dipole-dipole interactions; Ethoxy group compatibility.
Non-Polar Toluene, CyclohexaneLow Weak Van der Waals forces; energetically unfavorable to break solute crystal lattice.

Note: The presence of the ethoxymethyl group increases solubility in moderately polar solvents (like Ethyl Acetate) compared to the non-substituted amine.

Thermodynamic Modeling (The Apelblat Equation)

To correlate the experimental data for process design, the Modified Apelblat Equation is the most reliable model for this class of compounds.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
    • 
       : Related to the entropy of solution and heat capacity change.
      
    • 
       : Related to the enthalpy of solution.
      

Why this model? It accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution, providing a better fit (


) than the simple Van't Hoff equation for pyrazole derivatives.

Thermodynamic Dissolution Parameters

Calculating the thermodynamic functions is critical for understanding the dissolution mechanism (entropy vs. enthalpy driven).

Van't Hoff Analysis


Interpretative Framework

For 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine, the parameters typically exhibit:

  • Enthalpy (

    
    ):  Dissolution is endothermic . Heat is absorbed to break the crystal lattice (dominating the heat released by solvation). Implication: Solubility increases significantly with temperature.
    
  • Entropy (

    
    ):  The disorder of the system increases as the crystalline solid dissolves into the liquid phase.
    
  • Gibbs Energy (

    
    ):  The dissolution process is non-spontaneous at standard conditions (requires thermal energy to proceed), typical for stable organic solids.
    

Process Application: Crystallization Design

The solubility data directly informs the solvent selection for purification.

Solvent Selection Logic
  • For Reaction: High solubility is desired (e.g., Methanol or Ethanol) to maintain homogeneity.

  • For Crystallization (Purification): A solvent with a steep solubility curve (high

    
    ) is ideal for cooling crystallization.
    
    • Recommendation:Ethanol or Isopropanol . They offer high solubility at boiling point and significantly lower solubility at 0-5°C, maximizing yield.

    • Anti-solvent:Water or Heptane can be used if the solubility in alcohols is too high to achieve good recovery.

Yield Calculation

Theoretical yield (


) for a cooling crystallization process:


Where


 is the mass fraction solubility at the respective temperatures.

SolventSelection Input Solubility Data (Apelblat Parameters) CurveAnalysis Analyze Slope (dx/dT) Input->CurveAnalysis Decision Steep Slope? CurveAnalysis->Decision Yes Cooling Crystallization (e.g., Ethanol) Decision->Yes Yes No Anti-Solvent Required (e.g., EtOH + Water) Decision->No No (Flat Curve) Process Process Optimization (Cooling Rate/Agitation) Yes->Process No->Process

Figure 2: Decision logic for crystallization solvent selection based on solubility data.

References

  • Zhang, Y., et al. "Measurement and Correlation of Solubility of 1-Methyl-1H-pyrazol-3-amine in 12 Pure Solvents." Journal of Chemical & Engineering Data, vol. 64, no. 2, 2019. (Provides baseline behavior for the pyrazole-amine core). Link

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.[1] (Foundational paper for the Apelblat model). Link

  • Grant, D. J. W., et al. "Solubility and Solution Thermodynamics of 3-Amino-1-methylpyrazole in Binary Solvent Mixtures." Journal of Chemical & Engineering Data. (Reference for thermodynamic parameter calculation methods). Link

  • PubChem Compound Summary. "5-ethoxy-3-methyl-1H-pyrazole" (Structural analog data). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Technical Application Note: Amide Coupling with 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

[1][2][3]

Executive Summary & Molecule Profile[2]

5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block used frequently in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structural core—a 3-aminopyrazole —offers distinct reactivity patterns compared to its 5-amino isomers or simple anilines.[1][2][3]

The presence of the ethoxymethyl group at position 5 improves solubility in organic solvents (DCM, THF, EtOAc) compared to smaller alkyl analogs, while the 1-methyl group fixes the tautomeric state, directing acylation exclusively to the exocyclic amine.

Physicochemical Profile[2][4][5][6][7][8]
  • Core Scaffold: 1-methyl-1H-pyrazol-3-amine.[1][2][3][4]

  • Nucleophilicity: Moderate.[1][2][3] The amine at position 3 is essentially an amidine-like nitrogen.[1][3] It is more nucleophilic than 5-aminopyrazoles but less reactive than electron-rich anilines due to the electron-withdrawing nature of the heteroaromatic ring ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     nitrogens.[3]
    
  • Key Stability Constraint: The ethoxymethyl ether linkage is stable under standard basic and acidic coupling conditions but may be sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    ) or harsh acidic hydrolysis.

Mechanistic Insight & Strategy

The Challenge: Heteroaromatic Amine Nucleophilicity

Aminopyrazoles are often classified as "electron-deficient amines" in the context of amide coupling.[1][2][3] The lone pair on the exocyclic amine is partially delocalized into the pyrazole ring.[3]

  • Standard Carbodiimides (EDC/DCC): Often insufficient alone, leading to slow conversion or high racemization of the acid partner.

  • Uronium/Phosphonium Reagents (HATU/PyBOP): Preferred for small-scale discovery chemistry due to rapid activation and stabilization of the active ester.[1][2][3]

  • Acid Chlorides: Highly effective but require careful base management to prevent bis-acylation.[1][2][3]

Regioselectivity

With the 1-position blocked by a methyl group , the ambiguity of annular vs. exocyclic acylation is largely resolved.[2] Acylation occurs at the 3-amino group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


)23123

Experimental Protocols

Protocol A: High-Throughput / Discovery Chemistry (HATU Method)

Best for: Small scale (

2

Reagents:

  • Amine: 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (1.0 equiv).[1][3]

  • Acid: Carboxylic acid partner (1.1 – 1.2 equiv).[2][5]

  • Coupling Reagent: HATU (1.2 equiv).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[2]

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[2] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange as the activated ester forms.

  • Coupling: Add 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3][6]

    • Optimization: If conversion is

      
       after 4 hours, heat to 
      
      
      .
  • Workup:

    • Dilute with EtOAc.[1][2][3]

    • Wash with sat.[1][2][3]

      
       (
      
      
      ), water (
      
      
      ), and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically

    
     or Hexane/EtOAc).[2]
    
Protocol B: Scale-Up / Cost-Effective (Acid Chloride Method)

Best for: Gram-scale synthesis, unhindered acids, and avoiding expensive coupling reagents.[1][2][3]

Reagents:

  • Amine: 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (1.0 equiv).[1][3]

  • Acid Chloride: Pre-synthesized or purchased (1.1 equiv).[2]

  • Base: Pyridine (3.0 equiv) or

    
     (1.5 equiv) with DMAP (0.1 equiv).[2]
    
  • Solvent: DCM (Dichloromethane) or THF.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (

    
    ) under nitrogen. Cool to 
    
    
    .
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 1–3 hours.

  • Quench: If LCMS shows complete consumption, quench with a small amount of water or methanol.

  • Workup:

    • Dilute with DCM.[1][3]

    • Wash with

      
       (to remove pyridine) Caution: Ensure the ether linkage is stable; usually brief wash is fine.[2] Alternatively, use citric acid.
      
    • Wash with sat.[1][2][3]

      
      .
      
    • Dry and concentrate.[2][3]

Protocol C: "Difficult" Couplings (T3P Method)

Best for: Sterically hindered acids or low-nucleophilicity amines where HATU fails.[1][2][3]

Reagents:

  • Coupling Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc/DMF (2.0 equiv).

  • Base: Pyridine (4.0 equiv) or N-Methylmorpholine (NMM).[1][2][3]

  • Solvent: EtOAc or THF (T3P works well in non-polar solvents).[2]

Procedure:

  • Combine Acid (1.1 equiv), Amine (1.0 equiv), and Base (4.0 equiv) in EtOAc.

  • Add T3P solution (2.0 equiv) dropwise.[2][3]

  • Heat to

    
     in a sealed tube for 12–24 hours.
    
  • Advantage: T3P by-products are water-soluble, simplifying workup (wash with water/bicarbonate).[1][2][3]

Decision Matrix & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity of pyrazole amine.[1][2][3]Switch to Protocol C (T3P) or generate Acid Chloride in situ with Oxalyl Chloride/DMF.
Bis-acylation (M+Acid) Amine is reacting twice (imide formation).[1][2][3]Reduce Acid Chloride to 0.95 equiv. Lower temp to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

. Use milder base (

biphasic).
Ether Cleavage Strong Lewis Acid or harsh acidic workup.[2][3]Avoid ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

,

. Use Citric Acid instead of HCl during workup.[2][3]
Product in Aqueous Layer Pyrazole amide is too polar.[1][3]Use n-Butanol or DCM/iPrOH (3:1) for extraction.[2][3] Salt out the aqueous layer.[2][3]

Workflow Visualization

AmideCouplingStartStart: 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amineCheckAcidAnalyze Carboxylic Acid PartnerStart->CheckAcidRoute_StandardStandard/Precious Acid?(Protocol A: HATU)CheckAcid->Route_StandardDiscovery ScaleRoute_ScaleScale-up/Simple Acid?(Protocol B: Acid Chloride)CheckAcid->Route_Scale>1g ScaleRoute_HardHindered/Low Reactivity?(Protocol C: T3P)CheckAcid->Route_HardSteric BulkAction_HATU1. Activate Acid (HATU/DIPEA)2. Add Amine3. RT, 2-4hRoute_Standard->Action_HATUAction_AcCl1. Amine + Pyridine in DCM2. Add Acid Chloride (0°C)3. Warm to RTRoute_Scale->Action_AcClAction_T3P1. Mix Acid + Amine + Base2. Add T3P3. Heat 60-80°CRoute_Hard->Action_T3PQCLCMS CheckAction_HATU->QCAction_AcCl->QCAction_T3P->QCWorkup_StdDilute EtOAc, Wash NaHCO3/BrineQC->Workup_StdConversion >90%Workup_PolarExtract w/ DCM:iPrOH (3:1)QC->Workup_PolarProduct Polar/Water SolubleFinishFinal Product (Amide)Workup_Std->FinishWorkup_Polar->Finish

Caption: Decision tree for selecting the optimal coupling protocol based on reaction scale and substrate steric hindrance.

References

  • Vertex AI Search. (2026).[2][3] Amide coupling conditions for electron deficient amino pyrazoles. Retrieved from 7[2]

  • Royal Society of Chemistry. (2016).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from 8[2]

  • National Institutes of Health (PMC). (2008).[3] Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Retrieved from 9[2]

  • PubChem. (2025).[3] 1-Methyl-3-aminopyrazole Compound Summary. Retrieved from 3[2]

Reagents for functionalizing the amino group of 1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Reagent Selection and Optimization for Aminopyrazole Functionalization Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Anilinic" Pyrazole Scaffold

1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) represents a "privileged scaffold" in modern kinase inhibitor design. Its structural logic mimics the adenosine triphosphate (ATP) hinge-binding motif found in numerous oncology drugs (e.g., Pazopanib analogs, CDPPB).

However, functionalizing the exocyclic amino group presents a specific chemical challenge: nucleophilicity modulation .

  • Electronic Profile: The pyrazole ring is electron-rich, but the lone pair on the exocyclic amine (N3-NH2) is partially delocalized into the aromatic system.

  • pKa Reality: With a conjugate acid pKa of ~4.04, this amine is significantly less basic than aliphatic amines (pKa ~10) and slightly less nucleophilic than aniline (pKa ~4.6).

  • Implication: Standard "mild" coupling conditions often fail. Successful functionalization requires activated electrophiles or high-efficiency catalysts (e.g., Pd-Buchwald systems) to overcome the reduced nucleophilicity without triggering side reactions at the nucleophilic C4 carbon.

This guide details four validated protocols to functionalize this scaffold, prioritizing yield, chemoselectivity, and operational simplicity.

Reaction Landscape & Decision Matrix

The following diagram illustrates the primary functionalization pathways and the critical reagents required for each.

ReactionLandscape cluster_selectivity Selectivity Check Core 1-Methyl-1H-pyrazol-3-amine (Nucleophile) Amide Amide (Kinase Hinge Binder) Core->Amide HATU / DIPEA or R-COCl / Pyridine Sulfonamide Sulfonamide (Solubility/Metabolic Stability) Core->Sulfonamide R-SO2Cl / Pyridine or TEA / DCM Urea Urea (H-Bond Donor/Acceptor) Core->Urea R-NCO / DCM or CDI / R-NH2 ArylAmine N-Aryl Amine (Biaryl Scaffold) Core->ArylAmine Pd2(dba)3 / BrettPhos Buchwald-Hartwig C4_Side C4-Arylation (Competing Side Reaction) Core->C4_Side Avoid: Unligated Pd

Figure 1: Functionalization landscape for 1-methyl-1H-pyrazol-3-amine. The primary amine is the target, but conditions must prevent C4-electrophilic substitution.

Protocol Module A: Amide Bond Formation (Acylation)

Due to the low pKa (~4.0), carbodiimides (EDC/DCC) often result in sluggish kinetics and incomplete conversion. We recommend HATU for complex acids or Acid Chlorides for simple substrates.

Reagent Selection Table
Reagent SystemSubstrate ScopeProsCons
HATU / DIPEA Complex/Chiral AcidsHigh yield, minimal racemizationExpensive atom economy; difficult to remove urea byproduct
Acid Chloride / Pyridine Simple/Steric AcidsFast, quantitative, cheapHighly reactive; potential for bis-acylation
T3P (Propylphosphonic anhydride) Scalable ProcessLow toxicity, easy workupRequires higher temp (EtOAc reflux)
Standard Protocol: HATU Coupling

Application: Coupling with N-protected amino acids or heterocyclic acids.

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 1-methyl-1H-pyrazol-3-amine (1.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, heat to 50°C. The pyrazole amine is poor enough that it won't displace the active ester rapidly at 0°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water, and brine. Dry over Na2SO4.

Critical Insight: Do not use DMAP unless necessary. DMAP can lead to N-acylation at the ring nitrogen (N2) or bis-acylation of the exocyclic amine due to the high reactivity of the N-acylpyridinium intermediate.

Protocol Module B: Sulfonamide Synthesis

Sulfonylation is highly efficient but prone to bis-sulfonylation due to the increased acidity of the mono-sulfonamide proton.

Protocol: Pyridine-Mediated Sulfonylation

Reagents: Sulfonyl Chloride (R-SO2Cl), Pyridine (Solvent/Base).

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous Pyridine (0.5 M).

    • Why Pyridine? It acts as both solvent and base, and it suppresses bis-sulfonylation better than TEA/DCM systems by buffering the HCl generation.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add water (5 volumes) to precipitate the product.

  • Purification: Filter the solid. If oil forms, extract with DCM.

    • Note: If bis-sulfonylation occurs (observed as M+Mass of SO2R in LCMS), treat the crude mixture with NaOH/MeOH (1M) for 30 mins to hydrolyze the second sulfonyl group selectively.

Protocol Module C: N-Arylation (Buchwald-Hartwig)

This is the most challenging transformation. The electron-rich pyrazole ring can poison Pd catalysts or undergo C-H activation at C4. Ligand selection is binary: it works or it fails.

The "Game-Changer" Reagents
  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BrettPhos (First Choice) or tBuXPhos .

    • Why? These bulky, electron-rich phosphines promote reductive elimination, which is the rate-limiting step for electron-poor amines like aminopyrazoles.

  • Base: K3PO4 or Cs2CO3 . Avoid NaOtBu if ester/nitrile groups are present.[1]

Optimized Protocol
  • Prep: In a glovebox or under Argon, combine:

    • Aryl Halide (1.0 equiv)

    • 1-methyl-1H-pyrazol-3-amine (1.2 equiv)[2]

    • Pd2(dba)3 (2 mol%)

    • BrettPhos (4-6 mol%)

    • K3PO4 (finely ground, dry) (2.0 equiv)

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

BuchwaldCycle Step1 Oxidative Addition Pd(0) + Ar-X -> L-Pd(II)-Ar(X) Step2 Amine Coordination + Pyrazol-3-amine Step1->Step2 Warning Competing Pathway: C4-Arylation (Avoid by using bulky ligand) Step1->Warning If Ligand Small Step3 Deprotonation Base (K3PO4) Step2->Step3 Step4 Reductive Elimination (BrettPhos Critical Step) Step3->Step4 Step4->Step1 Regenerate Pd(0)

Figure 2: Catalytic cycle emphasizing the role of bulky ligands (BrettPhos) in preventing C4-arylation side reactions.

Protocol Module D: Urea Formation

Method A: Isocyanates (Direct)
  • Reagents: R-NCO, DCM.

  • Procedure: Mix amine and isocyanate (1.0 equiv) in DCM at RT. The product usually precipitates.

  • Note: If the amine is sluggish, add 10 mol% DIPEA.

Method B: CDI (Carbonyl Diimidazole)

Use this when the isocyanate is not available.

  • Dissolve the partner amine (R-NH2) in THF.

  • Add CDI (1.1 equiv). Stir 1h (Activation).

  • Add 1-methyl-1H-pyrazol-3-amine . Heat to 60°C.

    • Reasoning: The pyrazole amine is a poor nucleophile, so it is better to activate the other amine first. If you activate the pyrazole amine with CDI first, the intermediate is unstable and less reactive.

References

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.

  • Aminopyrazole Reactivity: Elnagdi, M. H., et al. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc.

  • Pazopanib Synthesis Context: "Synthesis of Pazopanib." BenchChem Application Notes.

  • Amide Coupling Optimization: Dunetz, J. R., et al. (2016). "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Chemical Reviews.

  • Sulfonylation Protocols: "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide synthesis." MDPI Molecules.

Sources

Scalable manufacturing processes for aminopyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for Aminopyrazole Intermediates

Executive Summary

Aminopyrazoles are privileged pharmacophores in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and high-value agrochemicals. However, their synthesis at kilogram scale presents two distinct process chemistry challenges: regioselectivity (controlling N1 vs. N2 alkylation and 3-amino vs. 5-amino isomerism) and safety (handling high-energy hydrazine intermediates).

This guide details three scalable protocols designed to overcome these bottlenecks. We move beyond standard laboratory methods to describe self-validating, robust workflows suitable for GMP environments, emphasizing continuous flow technology to mitigate hydrazine hazards and salt-formation strategies to eliminate chromatographic purification.

The Regioselectivity Challenge: Mechanistic Causality

To control the manufacturing process, one must control the tautomeric equilibrium. The condensation of hydrazines with


-ketonitriles (the Knorr-type synthesis) is the most common route but often yields mixtures of 3-aminopyrazoles and 5-aminopyrazoles.

The Causality:

  • Kinetic Control: Nucleophilic attack of the hydrazine's most substituted nitrogen (usually more nucleophilic due to the alpha-effect or induction) on the most electrophilic center (the ketone).

  • Thermodynamic Control: Reversibility of the hydrazone intermediate allows equilibration to the most stable tautomer prior to the final cyclization on the nitrile.

Diagram 1: Regioselective Divergence in Aminopyrazole Synthesis This diagram illustrates the decision gates determining 3-amino vs. 5-amino outcomes based on pH and solvent choice.

Regioselectivity Start Beta-Ketonitrile + Substituted Hydrazine (R-NHNH2) ConditionA Condition A: Basic (NaOEt/EtOH) Kinetic Control Start->ConditionA ConditionB Condition B: Acidic (HCl/EtOH) Thermodynamic Control Start->ConditionB IntermedB Intermediate: Hydrazone Formation (Attack on Ketone) ConditionA->IntermedB Fast, Irreversible ConditionB->IntermedB Reversible Equilibrium IntermedA Intermediate: N-Attack on Nitrile first (Rare/Specific Substrates) Prod3 Target: 3-Aminopyrazole (Kinetic Product) IntermedB->Prod3 Cyclization (Steric driven) Prod5 Target: 5-Aminopyrazole (Thermodynamic Product) IntermedB->Prod5 Cyclization (Stability driven)

Caption: Decision tree for selecting reaction conditions. Basic conditions generally favor the kinetic isomer (often 3-amino for aryl hydrazines), while acidic conditions drive thermodynamic equilibration to the 5-amino isomer.

Protocol A: Batch Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

Application: Synthesis of 1-substituted-5-aminopyrazoles (common in p38 MAP kinase inhibitors). Scale: 100 g – 5 kg Key Advantage: Avoids chromatography via salt-break precipitation.

Materials
  • Substrate: 3-Oxopentanenitrile (or generic

    
    -ketonitrile).
    
  • Reagent: Methylhydrazine (35-40% aqueous solution preferred for safety over neat).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Conc. HCl (0.1 equiv).

Step-by-Step Methodology
  • Reactor Setup: Use a glass-lined reactor equipped with a reflux condenser, internal temperature probe, and a dropping funnel. Nitrogen inertion is mandatory due to hydrazine flammability.

  • Charge: Load Ethanol (5 vol) and

    
    -ketonitrile (1.0 equiv) into the reactor. Stir at 20°C.
    
  • Controlled Addition (Exotherm Management):

    • Add Methylhydrazine (1.05 equiv) dropwise.

    • Critical Parameter: Maintain internal temperature < 35°C. The formation of the hydrazone intermediate is exothermic.

    • IPC (In-Process Control): TLC/HPLC after 1 hour to confirm consumption of nitrile and formation of hydrazone intermediate.

  • Cyclization:

    • Add Conc. HCl (0.1 equiv).

    • Heat the mixture to reflux (78°C) for 4–6 hours. Acid catalysis accelerates the tautomerization to the thermodynamic 5-amino precursor.

  • Work-up (The "Salt-Break" Purification):

    • Cool reaction mass to 0–5°C.

    • Crystallization: The 5-aminopyrazole often precipitates as the hydrochloride salt if excess acid is used. If not, add HCl in isopropanol (1.1 equiv) to induce precipitation.

    • Filter the solids.[1][2][3]

    • Free-Basing (Optional): Reslurry the salt in water, adjust pH to 8–9 with aq. NaOH, and filter the free base.

Validation Criteria:

  • Regioselectivity: >95:5 (5-amino:3-amino) by 1H NMR.

  • Purity: >98% HPLC area.

Protocol B: Continuous Flow Synthesis (Safety Optimization)

Application: Handling anhydrous hydrazines or diazonium intermediates that are too hazardous for batch processing. Scale: 1–10 kg/day throughput. Reference: Adapted from GalChimia and OPRD flow methodologies [1, 2].

The Logic: Flow chemistry minimizes the active inventory of hazardous hydrazine at any millisecond. It also allows for "superheating" solvents above their boiling points to accelerate the cyclization, reducing residence time from hours to minutes.

Diagram 2: Continuous Flow Reactor Setup This diagram depicts a two-stage flow system: Enaminone formation followed by Hydrazine condensation.

FlowProcess Substrate Pump A: Acetophenone/Ketone in DMF Coil1 Reactor Coil 1 (Enaminone Formation) 170°C, 10 min Substrate->Coil1 Reagent1 Pump B: DMA-DMF (Reagent) Reagent1->Coil1 Reagent2 Pump C: Hydrazine Solution in EtOH Mixer Static Mixer (T-Piece) Reagent2->Mixer Coil1->Mixer Coil2 Reactor Coil 2 (Cyclization) 150°C, 2-5 min Mixer->Coil2 BPR Back Pressure Regulator (100 psi) Coil2->BPR Collection Collection Vessel (Quench/Crystallization) BPR->Collection

Caption: Schematic of the two-stage flow synthesis. High temperature in Coil 1 drives enaminone formation; Coil 2 handles the hydrazine condensation safely within a closed system.

Protocol Steps:
  • Solution Preparation:

    • Feed A: Acetophenone derivative (1.0 M in DMF).

    • Feed B: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (Neat or solution).

    • Feed C: Hydrazine Hydrate (1.0 M in EtOH).

  • Stage 1 (Enaminone Formation):

    • Pump A and B meet at a T-mixer.

    • Pass through a stainless steel coil heated to 170°C (Residence time: 10 mins).

    • Why: This converts the ketone to a reactive enaminone intermediate, which is more regioselective than the

      
      -ketonitrile route for certain targets.
      
  • Stage 2 (Heterocycle Formation):

    • The stream from Stage 1 mixes with Feed C (Hydrazine).

    • Pass through a second coil (PFA or Steel) at 150°C (Residence time: 2–5 mins).

    • System pressure maintained at 100 psi (via Back Pressure Regulator) to prevent solvent boiling.

  • Collection & Isolation:

    • Output flows directly into a crystallization vessel containing water/ice.

    • The pyrazole precipitates immediately upon contact with the anti-solvent (water).

Protocol C: Copper-Catalyzed Amidation (The "Safety-First" Alternative)

Application: When the hydrazine route is non-selective or involves genotoxic nitro-reduction steps. Source: Developed by Pfizer for kg-scale manufacturing [3].

Concept: Instead of building the pyrazole ring with an amine already attached (via hydrazine), this route constructs a bromopyrazole first, then installs the amine using a Copper catalyst and Acetamide (as an ammonia surrogate).

Protocol Summary:
  • Coupling: React 1-methyl-4-bromopyrazole with Acetamide (2.0 equiv), CuI (catalyst), and DMEDA (ligand) in K3PO4/Dioxane.

  • Conditions: Heat to 100°C for 12 hours.

  • Hydrolysis: The resulting N-acetyl aminopyrazole is hydrolyzed with aqueous HCl to yield the free aminopyrazole.

  • Advantage: Completely avoids hydrazine handling and nitro-group reduction, eliminating two major classes of genotoxic impurities (GTIs).

Comparison of Methodologies

FeatureProtocol A (Batch/Knorr)Protocol B (Flow)Protocol C (Cu-Amidation)
Primary Risk Thermal runaway, Regio-isomersPump failure, cloggingHeavy metal removal (Cu)
Scalability Medium (Exotherm limits)High (Linear scale-up)High (Standard batch)
Regioselectivity Variable (Substrate dependent)High (Enaminone route)Perfect (Pre-functionalized)
Green Metric Low (Atom economy good, waste high)High (Energy efficient)Medium (Metal waste)

References

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.

  • Poh, J.-S., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles." Molecules, 2016.

  • Baldwin, A. F., et al. "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation."[4] Organic Process Research & Development, 2021.[4] [4]

  • Fandrick, D. R., et al. "Regioselective Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2015. (Cited for mechanistic grounding in Section 2).

Sources

Application Notes and Protocols for Catalytic Hydrogenation Involving Ethoxymethyl (EOM) Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of EOM-Protected Pyrazoles in Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, featuring in a multitude of clinically significant agents. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it an attractive heterocycle for lead optimization. To facilitate the selective functionalization of complex molecules bearing the pyrazole moiety, protection of the pyrazole nitrogen is often a synthetic necessity. The ethoxymethyl (EOM) group is a valuable N-protecting group in this context, offering stability across a range of reaction conditions while being amenable to mild cleavage.

This application note provides a comprehensive guide to the strategic use of EOM-protected pyrazoles in catalytic hydrogenation reactions. We will delve into the underlying principles of chemoselectivity, offering detailed protocols for the reduction of common functional groups while preserving the integrity of the EOM-protected pyrazole. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this protecting group strategy in their synthetic campaigns.

Core Principle: The Orthogonality of the EOM Group in Catalytic Hydrogenation

The ethoxymethyl group belongs to the class of N-alkoxymethyl protecting groups, which are formally acetals. A key advantage of this classification is their general stability under reducing conditions, particularly catalytic hydrogenation.[1] This stability is crucial for synthetic strategies that require the reduction of other functionalities within the molecule, such as nitro groups, alkenes, or nitriles, without concomitant deprotection of the pyrazole nitrogen. Standard catalytic hydrogenation conditions, especially those employing palladium on carbon (Pd/C), are often compatible with the EOM group.[2]

The pyrazole ring itself is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions that are sufficient to reduce nitro groups or alkenes.[3] This inherent stability, coupled with the robustness of the EOM protecting group, allows for a high degree of chemoselectivity in hydrogenation reactions.

Application Focus: Chemoselective Reduction of a Nitro Group

A common and highly valuable transformation in the synthesis of pharmaceutical intermediates is the reduction of a nitro group to an amine. This is frequently a key step in preparing substituted aminopyrazoles, which are prevalent in bioactive molecules. The following section provides a detailed protocol for the catalytic hydrogenation of a nitro-functionalized, EOM-protected pyrazole.

Reaction Scheme

The general transformation is depicted below, showcasing the selective reduction of a nitro group to an amine while the EOM-protected pyrazole remains intact.

Caption: General scheme for the catalytic hydrogenation of an EOM-protected nitro-pyrazole.

Detailed Experimental Protocol: Hydrogenation of 1-(Ethoxymethyl)-4-nitro-1H-pyrazole

This protocol provides a step-by-step guide for the reduction of a model substrate, 1-(ethoxymethyl)-4-nitro-1H-pyrazole, to 1-(ethoxymethyl)-4-amino-1H-pyrazole.

Materials:

  • 1-(Ethoxymethyl)-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(ethoxymethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: To the solution, carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate).

  • Inerting the System: Securely seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. For a laboratory scale, this can be accomplished with a hydrogen-filled balloon (approx. 1 atm). For larger scales or to accelerate the reaction, a Parr hydrogenation apparatus can be used at a pressure of 1-4 atm.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times typically range from 2 to 12 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge again with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-(ethoxymethyl)-4-amino-1H-pyrazole can be purified by standard techniques such as column chromatography or recrystallization, if necessary, to yield the final product.

Workflow for Catalytic Hydrogenation

The following diagram illustrates the logical workflow for the catalytic hydrogenation of an EOM-protected pyrazole substrate.

start Start: EOM-Protected Nitro-Pyrazole Substrate dissolve Dissolve substrate in appropriate solvent (e.g., EtOH) start->dissolve add_catalyst Add Pd/C catalyst (5-10 mol%) dissolve->add_catalyst inert Purge reaction vessel with inert gas (N₂ or Ar) add_catalyst->inert hydrogenate Introduce H₂ gas (1-4 atm) and stir vigorously inert->hydrogenate monitor Monitor reaction progress (TLC, LC-MS) hydrogenate->monitor monitor->hydrogenate No workup Reaction complete? Filter to remove catalyst monitor->workup Yes concentrate Concentrate filtrate under reduced pressure workup->concentrate purify Purify crude product (if necessary) concentrate->purify end End: Purified EOM-Protected Amino-Pyrazole purify->end

Caption: Experimental workflow for the catalytic hydrogenation of an EOM-protected nitro-pyrazole.

Troubleshooting and Optimization

While the catalytic hydrogenation of nitro groups in the presence of an EOM-protected pyrazole is generally a robust reaction, certain issues may arise. The following table provides guidance on common challenges and their solutions.

Problem Potential Cause(s) Troubleshooting/Optimization Strategy
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate solubility- Use fresh, high-quality Pd/C catalyst.- Increase hydrogen pressure (if using a suitable apparatus).- Screen alternative solvents (e.g., methanol, ethyl acetate) for better solubility.
Dehalogenation (if applicable) - Over-reduction due to catalyst activity- Use a less active catalyst such as Raney Nickel in place of Pd/C.[2]- Add a catalyst poison like diphenylsulfide to moderate the activity of Pd/C.[4]
Slow Reaction Rate - Low catalyst loading- Insufficient agitation- Increase catalyst loading to 10-15 mol%.- Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
Safety Concerns - Presence of oxygen in the reaction vessel- Always ensure the reaction system is thoroughly purged with an inert gas before introducing hydrogen.[5]

Conclusion

The ethoxymethyl (EOM) protecting group serves as a reliable and robust choice for the protection of pyrazole nitrogens in molecules undergoing catalytic hydrogenation. Its stability under standard Pd/C-mediated reduction conditions allows for the chemoselective transformation of other functional groups, most notably the reduction of nitro groups to amines. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this synthetic strategy in drug discovery and development programs. By understanding the principles of chemoselectivity and adhering to best practices in experimental execution, researchers can confidently employ EOM-protected pyrazoles to access a wide array of valuable and complex molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
  • MDPI. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][7]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation of nitro compounds to amines and catalyst therefor.
  • ScienceDirect. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from [Link]

  • Bentham Science. (n.d.). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective hydrogenation of quinolines and other N-heterocycle.... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Undesirable Deprotection of O-TBDMS Groups by Pd/C-Catalyzed Hydrogenation and Chemoselective Hydrogenation Using a Pd/C(en) Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • NIH. (n.d.). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. Retrieved from [Link]

  • ACS Publications. (2015). E‐Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Retrieved from [Link]

  • NIH. (n.d.). Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. Retrieved from [Link]

  • NIH. (n.d.). Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when preparing dimethyl sulfoxide (DMSO) stock solutions of this compound. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in DMSO.

Q1: I'm having trouble dissolving the compound. What is a good starting concentration?

For novel compounds like pyrazole derivatives, it is prudent to start with a modest concentration to assess solubility. A common starting point for stock solutions in drug discovery is 10 mM.[1] However, if you encounter immediate difficulty, preparing a lower concentration, such as 1 mM, is a reasonable troubleshooting step.

Q2: My DMSO solution appears cloudy or has visible particles. What does this indicate?

A cloudy solution suggests that the compound has not fully dissolved and may exist as a fine suspension. This can lead to inaccurate concentrations in downstream assays. The most common cause is exceeding the compound's solubility limit at the current conditions. Another significant factor is the presence of water in the DMSO, which can drastically reduce the solubility of many organic compounds.[2][3][4]

Q3: Is it safe to heat the DMSO solution to aid dissolution?

Gentle warming can significantly improve the solubility of many compounds by increasing their kinetic energy. A temperature of 37°C is often effective and generally considered safe for many small molecules.[5] However, it is crucial to be aware of the thermal stability of your specific compound, as some pyrazole derivatives can be heat-sensitive.[6][7][8] Always start with a low temperature and short duration.

Q4: My compound dissolved initially, but a precipitate formed after storage. Why did this happen?

Precipitation from a previously clear DMSO stock solution is a frequent issue, often caused by two main factors:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][9] This absorbed water alters the solvent's polarity, reducing the solubility of the compound and causing it to precipitate.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[2][10] As the solution freezes, the concentration of the compound in the remaining liquid DMSO increases, which can lead to the formation of crystals that may not easily redissolve.[10]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent solubility issues. Follow the workflow to diagnose and solve the problem effectively.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges.

G cluster_0 Start: Solubility Issue cluster_1 Initial Actions cluster_2 Intermediate Actions cluster_3 Advanced Actions & Outcomes Start Compound does not dissolve or solution is cloudy CheckSolvent Use fresh, anhydrous DMSO Start->CheckSolvent First, verify solvent quality Vortex Vortex vigorously (2-5 min) Warm Warm gently (37°C, 5-10 min) Vortex->Warm If still insoluble Success Solution is clear: Aliquot and store at -80°C Vortex->Success If clear CheckSolvent->Vortex Sonicate Bath sonicate (5-15 min) Warm->Sonicate If still insoluble Warm->Success If clear LowerConc Prepare a more dilute stock solution Sonicate->LowerConc If still insoluble Sonicate->Success If clear LowerConc->Success If clear

Sources

Technical Support Center: Stability of the Ethoxymethyl (EOM) Group Under Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the ethoxymethyl (EOM) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize the EOM group in their synthetic strategies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the group's stability and cleavage under acidic conditions.

Troubleshooting Guide: Unexpected EOM Group Cleavage or Stability Issues

This section addresses common problems encountered during the use of the EOM protecting group, offering insights into the underlying causes and providing actionable solutions.

Scenario 1: Premature or Unintended EOM Group Cleavage

Question: I am observing cleavage of my EOM group under what I believed to be mild acidic conditions during a reaction on another part of my molecule. What could be the cause, and how can I prevent it?

Answer:

Unexpected cleavage of the ethoxymethyl (EOM) group, an acetal, typically points to the presence of acidic species that are either stronger than anticipated or are activated in an unforeseen manner. The mechanism of acid-catalyzed ether cleavage involves protonation of an ether oxygen, converting the alkoxy group into a good leaving group.[1][2][3] The subsequent step can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.[2][4]

Potential Causes and Solutions:

  • Trace Acid Contamination: Reagents or solvents, especially those that are hygroscopic, can absorb moisture and become acidic over time. For instance, chlorinated solvents can generate trace amounts of HCl.

    • Solution: Use freshly distilled or anhydrous solvents and high-purity reagents. Consider adding a non-nucleophilic base, such as a proton sponge, to scavenge any trace acid.

  • Lewis Acid-Mediated Cleavage: Many Lewis acids can effectively catalyze the cleavage of acetal-type protecting groups like EOM.[5] The Lewis acid coordinates to one of the ether oxygens, activating the C-O bond towards nucleophilic attack.

    • Solution: If a Lewis acid is required for your desired transformation, consider using a milder one (e.g., ZnCl₂ instead of TiCl₄) or performing the reaction at a lower temperature to minimize EOM cleavage.[5]

  • "Hidden" Brønsted Acidity: Some reagents, not immediately obvious as acids, can generate acidic species in situ. For example, certain metal salts can hydrolyze to produce H₃O⁺.

    • Solution: Carefully review all components of your reaction mixture for potential sources of acidity. If a particular reagent is suspect, a preliminary control experiment with a simple EOM-protected alcohol can confirm its lability.

Experimental Protocol: Screening for Reagent Compatibility

  • Dissolve a simple EOM-protected alcohol (e.g., EOM-protected benzyl alcohol) in the reaction solvent.

  • Add the questionable reagent under the planned reaction conditions (temperature, concentration).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over time to detect any deprotection.

Scenario 2: Difficulty in EOM Group Deprotection

Question: I am struggling to remove the EOM group using standard acidic conditions. The reaction is either very slow or incomplete. What factors could be contributing to this, and what can I do to improve the cleavage efficiency?

Answer:

While the EOM group is generally considered acid-labile, its rate of cleavage can be significantly influenced by several factors. The stability of acetal protecting groups to acid hydrolysis can vary.[6]

Factors Influencing Deprotection Efficiency:

  • Steric Hindrance: A sterically congested environment around the EOM group can impede the approach of the acid catalyst and nucleophiles (like water), slowing down the hydrolysis.

  • Solvent Effects: The choice of solvent can impact the reaction rate. Protic solvents are generally preferred as they can participate in the hydrolysis mechanism.

  • Acid Strength and Concentration: The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid.[7][8] Insufficient acid or the use of a very weak acid may lead to incomplete reaction.

Strategies for Efficient Deprotection:

  • Stronger Acidic Conditions: If milder conditions are failing, a stronger acid or a higher concentration may be necessary. Common reagents for EOM deprotection include p-toluenesulfonic acid (p-TsOH) in methanol or acetic acid in a THF/water mixture.[9]

  • Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) can be effective for cleaving EOM ethers, particularly when other methods fail.[10]

  • Elevated Temperature: Increasing the reaction temperature can often overcome a high activation energy barrier for deprotection. However, this should be done cautiously to avoid decomposition of the substrate.

Experimental Protocol: Optimized EOM Deprotection

  • Dissolve the EOM-protected substrate in a suitable solvent system (e.g., methanol or a 4:2:1 mixture of acetic acid/THF/water).

  • Add the acid catalyst (e.g., p-TsOH or HCl).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gradually increase the temperature (e.g., to 40-50 °C) until a reasonable rate is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of the EOM group?

A1: The cleavage of the EOM group proceeds via a standard acid-catalyzed acetal hydrolysis mechanism.

  • Protonation: The ether oxygen of the ethoxy group is protonated by an acid (H-A), making it a better leaving group.

  • Formation of an Oxocarbenium Ion: The protonated ethanol molecule departs, and the lone pair on the adjacent oxygen forms a double bond with the carbon, generating a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated to yield the unstable hemiacetal, which then decomposes to the free alcohol and acetaldehyde.

Q2: How does the stability of the EOM group compare to other common hydroxyl protecting groups under acidic conditions?

A2: The relative stability of ether and acetal protecting groups to acid is a critical consideration in multistep synthesis.[11]

Protecting GroupRelative Acid StabilityCommon Deprotection Conditions
EOM LabileMild acid (e.g., p-TsOH, AcOH/H₂O)
MOM More Stable than EOMStronger acid (e.g., 6M HCl)[9]
MEM Similar to EOMLewis acids (e.g., ZnBr₂) or HBr[9]
THP Very LabileMild acid (e.g., AcOH/H₂O)[9]
SEM More Labile than MOM/MEMMild acid or fluoride sources[9]
Benzyl (Bn) StableHydrogenolysis (H₂, Pd/C)[12]
TBDMS LabileFluoride sources or mild acid[9]

Q3: Can I selectively remove an EOM group in the presence of a silyl ether like TBDMS?

A3: Yes, selective deprotection is often possible due to the different cleavage mechanisms of these two groups. EOM is cleaved by acid hydrolysis, while TBDMS is typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF). However, TBDMS can also be cleaved under acidic conditions, so careful optimization is required. Generally, EOM is more acid-labile than TBDMS.[6] By using very mild and controlled acidic conditions, it is often possible to remove the EOM group while leaving the TBDMS group intact.

Q4: Are there any non-acidic methods for EOM group removal?

A4: While acidic hydrolysis is the most common method, some Lewis acid-mediated deprotections can proceed under nearly neutral conditions. For instance, a combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl has been reported for the mild deprotection of acetal-type protecting groups.[13][14][15] These methods can be advantageous when dealing with highly acid-sensitive substrates.[16]

Visualizing the Deprotection Pathway and Troubleshooting Logic

Diagram 1: Acid-Catalyzed Deprotection of an EOM Ether

G cluster_0 Mechanism A R-O-CH2-OEt (EOM Ether) B Protonated Ether A->B + H+ C Oxocarbenium Ion + EtOH B->C - EtOH D Hemiacetal Intermediate C->D + H2O E R-OH (Free Alcohol) D->E - H+

Caption: Acid-catalyzed cleavage of an EOM ether.

Diagram 2: Troubleshooting EOM Deprotection Issues

G Start EOM Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete UnwantedCleavage Unwanted Cleavage? Start->UnwantedCleavage Slow Slow Reaction? Incomplete->Slow Yes CheckPurity Check Reagent/Solvent Purity Incomplete->CheckPurity No IncreaseAcid Increase Acid Conc. or Use Stronger Acid Slow->IncreaseAcid Yes ElevateTemp Increase Temperature IncreaseAcid->ElevateTemp LewisAcid Consider Lewis Acid (e.g., ZnBr2) ElevateTemp->LewisAcid MilderAcid Use Milder Acidic Conditions UnwantedCleavage->MilderAcid Yes LowerTemp Lower Reaction Temperature MilderAcid->LowerTemp ProtonSponge Add Proton Sponge LowerTemp->ProtonSponge

Sources

Troubleshooting low conversion rates in aminopyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion & Regioselectivity in Aminopyrazole Functionalization

Introduction: The Aminopyrazole Paradox

Aminopyrazoles are a cornerstone of modern kinase inhibitor design (e.g., Crizotinib, Ruxolitinib), yet they remain one of the most frustrating scaffolds to functionalize. The core issue is an electronic paradox: the pyrazole ring is electron-rich enough to poison transition metal catalysts, yet the exocyclic amine is rendered electron-poor (


 of conjugate acid 

2.5–3.0) due to resonance delocalization into the heteroaromatic system.

This guide moves beyond standard textbook conditions. We address the three primary failure modes: sluggish amide coupling , regiochemical scrambling (N-ring vs. N-exo) , and catalyst deactivation in cross-couplings .

Module 1: Amide Coupling (Acylation) Troubleshooting

User Question: "I am trying to couple a 3-aminopyrazole with a carboxylic acid using HATU/DIPEA in DMF. LCMS shows active ester formation, but the amine remains unreacted even after 24 hours. Why?"

Root Cause Analysis

Your coupling reagent (HATU) is working, but your nucleophile is not. The exocyclic amine of a pyrazole is significantly less nucleophilic than a standard aniline. The OBt/OAt active ester generated by HATU is often not electrophilic enough to overcome the poor nucleophilicity of the aminopyrazole. Furthermore, the pyridine-like nitrogen (N2) in the ring can H-bond with the exocyclic amine, locking it in a non-reactive conformation.

The Solution: High-Energy Activation

You must shift from "standard" peptide coupling agents to high-energy electrophiles or specific activation modes that drive the equilibrium forward.

Decision Matrix: Selecting the Right Agent
MethodActivation EnergyEpimerization RiskRecommended For
HATU/EDC LowLowOnly electron-rich aminopyrazoles.
T3P (Propylphosphonic Anhydride) HighVery LowFirst-line defense. Sterically hindered or chiral acids.[1]
Acid Chloride (via (COCl)₂) Very HighHighSubstrates failing T3P; achiral acids.
Ghosez's Reagent Very HighModerateAcid-sensitive substrates where HCl generation is bad.
Protocol 1: The T3P "Gold Standard" Method

T3P is superior because it drives the reaction via entropy (release of gas/stable triphosphate byproducts) and acts as a water scavenger.

  • Stoichiometry: 1.0 equiv Acid, 1.1 equiv Aminopyrazole, 2.0–3.0 equiv Base (Pyridine or N-Methylmorpholine), 1.5 equiv T3P (50% w/w in EtOAc/DMF).

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Avoid DMF if possible to simplify workup.

  • Temperature: Start at 0°C, warm to RT. If stalled, heat to 60°C (T3P is thermally stable).

  • Workup: Wash with water/bicarb. Key Advantage: T3P byproducts are water-soluble.

Visualization: Amide Coupling Decision Tree

AmideCoupling Start Start: Aminopyrazole + Carboxylic Acid CheckChiral Is the Acid Chiral/Epimerizable? Start->CheckChiral ChiralYes Yes CheckChiral->ChiralYes Sensitive ChiralNo No CheckChiral->ChiralNo Robust TryT3P Method A: T3P + Pyridine (Low Epimerization) ChiralYes->TryT3P TryAcidCl Method B: In-situ Acid Chloride ((COCl)2 or SOCl2) ChiralNo->TryAcidCl ResultA Check Conversion (LCMS) TryT3P->ResultA Success >90% Conv: Isolate ResultA->Success FailA <50% Conv: Switch to Method B ResultA->FailA FailA->TryAcidCl

Module 2: Regioselectivity (N-Exo vs. N-Ring)

User Question: "I isolated a product with the correct mass, but NMR suggests the amide formed on the ring nitrogen (N1) instead of the exocyclic amine. How do I prevent this?"

Mechanistic Insight

Aminopyrazoles are ambident nucleophiles.

  • Kinetic Product: Acylation often occurs fastest at the ring nitrogen (N1) because it is more accessible and has higher electron density than the resonance-deactivated exocyclic amine.

  • Thermodynamic Product: The exocyclic amide is usually more stable.

Troubleshooting Steps
  • The "Cook" Method: If you observe N1-acylation (often unstable), heat the reaction mixture. The N1-acyl group can act as an acyl transfer agent, migrating to the exocyclic amine (thermodynamic sink).

  • Base Selection: Switch from TEA/DIPEA to Pyridine or 2,6-Lutidine . Pyridine acts as a nucleophilic catalyst and a base, often favoring the exocyclic pathway via an N-acylpyridinium intermediate.

  • Transient Protection: If N1-alkylation is the goal, use a temporary protecting group like THP (Tetrahydropyranyl) or SEM on N1, couple the amine, then deprotect.

Module 3: Buchwald-Hartwig Cross-Coupling

User Question: "My Pd-catalyzed coupling stops at 20% conversion. Adding more catalyst doesn't help. What is killing the reaction?"

Root Cause: Catalyst Poisoning

Unprotected aminopyrazoles are notorious "ligand sponges." The N1/N2 nitrogens coordinate effectively to Palladium(II), displacing your phosphine ligand and forming an inactive Pd-complex.

The Solution: Bulky Ligands & Pre-catalysts

You must use ligands that are sterically bulky enough to prevent the pyrazole ring from binding to the metal center.

Recommended Systems
VariableRecommendationRationale
Ligand BrettPhos or tBuXPhos Large steric bulk prevents N-coordination; electron-richness facilitates oxidative addition.
Pd Source Pd-G3/G4 Precatalysts Ensures 1:1 L:Pd ratio and rapid activation. Avoids induction periods seen with Pd(OAc)₂.
Base Cs₂CO₃ or K₃PO₄ Weaker bases prevent decomposition. Use NaOtBu only if substrate is robust.
Solvent t-Amyl Alcohol or Dioxane Higher boiling points allow thermal activation (100°C+).
Visualization: Catalyst Interaction

CatalystPoisoning Pd Pd(0) Active Active Catalyst (L-Pd-Ar) Pd->Active + Ligand (Steric Bulk) Dead Dead Complex (Pd-N-Coordination) Pd->Dead + Pyrazole N1 (No Bulk) Ligand Ligand (BrettPhos) Pyraz Aminopyrazole (Substrate) Product Product Active->Product Coupling Cycle Dead->Dead Irreversible

Experimental Protocols

Protocol A: Optimized T3P Amide Coupling

Use for: Difficult amide formations where HATU fails.

  • Dissolve Carboxylic Acid (1.0 mmol) and Aminopyrazole (1.1 mmol) in EtOAc (5 mL) or 2-MeTHF .

  • Add Pyridine (3.0 mmol). Note: The solution may warm slightly.

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.5 mmol) dropwise.

  • Allow to warm to RT and stir for 12h.

  • Checkpoint: Check LCMS.

    • If incomplete: Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (x2), Sat. NaHCO₃ (x2), and Brine. Dry over Na₂SO₄.

Protocol B: BrettPhos Pd-Catalyzed Amination

Use for: Coupling aminopyrazole with Aryl Bromides/Chlorides.

  • In a glovebox or under Argon, combine:

    • Aryl Halide (1.0 equiv)

    • Aminopyrazole (1.2 equiv)

    • BrettPhos Pd G3 Precatalyst (0.02–0.05 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Add t-Amyl Alcohol (anhydrous, 0.2 M concentration).

  • Seal vial and heat to 100°C for 4–16 hours.

  • Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC (aminopyrazoles often streak on silica).

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems.

  • Bagley, M. C., et al. (2006). "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Synlett.

Sources

Technical Support Center: Purification of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of regioisomers and hydrazine impurities from crude pyrazole intermediate.

Executive Summary

You are encountering difficulties purifying crude 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (Target Compound). Based on the synthesis route (likely condensation of methylhydrazine with a


-keto nitrile), your crude material likely contains three critical impurity classes:
  • Regioisomers: 3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-amine (The "5-amino" isomer).

  • Genotoxic Impurities (PGIs): Residual Methylhydrazine.

  • Oxidative Byproducts: Colored dimers/oligomers (tar).

The following guide details a Self-Validating Purification Protocol designed to isolate the 3-amine target while reducing PGIs to sub-ppm levels.

Module 1: The Regioisomer Challenge

The Issue: The reaction of methylhydrazine with 4-ethoxy-3-oxobutanenitrile is not perfectly regioselective. You likely have 5-15% of the unwanted isomer (5-amino). Standard silica chromatography is often insufficient for separation due to similar polarity (


).

The Solution: Selective Salt Formation (Thermodynamic Control) The 3-amino pyrazole is generally more basic and sterically accessible than the 5-amino isomer (where the amine is flanked by the N-methyl group). We exploit this by forming a specific mineral acid salt that crystallizes the target while leaving the isomer in the mother liquor.

Protocol A: Hydrochloric Acid Salt Crystallization

Use this method if HPLC purity is <95%.

  • Dissolution: Dissolve crude oil (10 g) in Isopropanol (IPA) (50 mL) at 40°C.

  • Acid Addition: Add HCl in Dioxane (4M) dropwise (1.05 eq).

    • Why: Dioxane/IPA mixtures suppress the solubility of the salt more effectively than ethanol.

  • Nucleation: Cool to 20°C over 1 hour. Seed with pure crystal if available.

  • Digestion: Stir at 0-5°C for 2 hours. The target 3-amine HCl salt will precipitate as a white solid. The 5-amino isomer, being less basic and more lipophilic due to internal H-bonding, tends to remain in the organic supernatant.

  • Filtration: Filter and wash with cold IPA/Heptane (1:1).

  • Free Basing (Optional): If the free base is required, suspend the salt in DCM and wash with sat.

    
    .
    

Technical Note: If the HCl salt is too soluble (oiling out), switch to Hemisulfate salt formation using 0.5 eq of concentrated


 in Ethanol. Aminopyrazole sulfates often have superior crystallinity [1].
Module 2: Genotoxic Impurity (PGI) Control

The Issue: Methylhydrazine is a known mutagen. Regulatory limits often require <10 ppm levels. Methylhydrazine is basic and polar, making it "sticky" in standard workups.

The Solution: The "Aldehyde Scavenge" or pH-Controlled Wash Do not rely solely on vacuum drying; hydrazine salts are non-volatile.

Protocol B: The Phosphate Buffer Wash

Perform this on the Free Base solution (DCM or Ethyl Acetate).

  • Buffer Prep: Prepare a 0.5M Phosphate Buffer adjusted to pH 6.5 .

    • Mechanism:[1][2][3][4][5] At pH 6.5, Methylhydrazine (

      
      ) is largely protonated (
      
      
      
      ) and partitions into the water phase. The Pyrazole target (
      
      
      for the ring nitrogen, amine is less basic) remains neutral and stays in the organic phase [2].
  • Wash: Extract the organic phase (DCM) twice with the buffer (1:1 vol/vol).

  • Validation: Check the organic layer using Ellman’s reagent or HPLC-UV derivatization (benzaldehyde method) to confirm hydrazine absence.

Module 3: Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying your specific crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Isomer + Hydrazine + Tar) Step1 Dissolve in DCM Start->Step1 Step2 Wash: Phosphate Buffer (pH 6.5) Step1->Step2 Remove PGI Decision1 Is Hydrazine < 10ppm? Step2->Decision1 Decision1->Step2 No Step3 Carbon Treatment (Charcoal) Remove Color/Tars Decision1->Step3 Yes Step4 Solvent Swap to IPA Step3->Step4 Step5 Add HCl (1.05 eq) in Dioxane Step4->Step5 Selective Crystallization Step6 Filter Precipitate Step5->Step6 Waste Mother Liquor (Contains 5-amino isomer) Step6->Waste Final Pure 3-Amine HCl Salt (>98% Purity) Step6->Final

Figure 1: Integrated purification workflow for 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine.

Data & Solubility Guide

Use this table to select solvents for re-slurrying if the initial crystallization fails.

Solvent SystemSolubility (Target)Solubility (Impurities)Application
DCM HighHighExtraction / Carbon treatment only.
Toluene Moderate (Hot)HighRecrystallization. Good for removing non-polar dimers.
IPA (Isopropanol) ModerateHighSalt Formation. Best balance for HCl salts.
Water (pH 2) HighHighNot recommended (Salt is water soluble).
MTBE LowModerateAnti-solvent (add to IPA solution to force precipitation).
Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/red during storage? A: Aminopyrazoles are electron-rich and prone to air oxidation.

  • Fix: Store the compound as the HCl salt (much more stable) or under Argon at -20°C. If the free base is required, add trace BHT (butylated hydroxytoluene) to the storage vial.

Q: I see two spots on TLC that are very close. Which is which? A: In 1:1 EtOAc/Hexane:

  • Higher

    
     (Top spot):  Usually the 5-amino isomer . The internal hydrogen bond (if applicable) or steric shielding of the amine makes it less polar than the 3-amino target.
    
  • Lower

    
     (Bottom spot):  The 3-amino target  (more accessible polar amine).
    
  • Verification: Perform a "Co-spot" with authentic standard if available, or run crude NMR (

    
     peaks usually differ by ~0.2 ppm).
    

Q: Can I use distillation? A: Only Kugelrohr distillation under high vacuum (<0.1 mbar). Aminopyrazoles have high boiling points and can decompose/polymerize at >150°C. Crystallization is safer and more scalable.

References
  • Vertex Pharmaceuticals. (2007). Process for the preparation of 4-aminopyrazole derivatives.[2][6][7][8] WO2007034183A2. Link

    • Relevance: Details salt formation (sulfates/HCl)
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry. Link

    • Relevance: Discusses the mechanistic origins of regioisomers in methylhydrazine condens
  • Sigma-Aldrich. (2023). Chiral and Regio- Separation of Amino Acids and Heterocycles. Technical Bulletin. Link

    • Relevance: Provides background on chromatographic behavior of amino-heterocycles.
  • Enamine. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[9]Link

    • Relevance: Validates the separation of 3- vs 5-substituted 1-methylpyrazoles via boiling point and crystalliz

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, particularly substituted pyrazoles, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine, a compound of interest in medicinal chemistry.

This document moves beyond a simple peak-list interpretation. It is designed to function as a practical, field-proven guide for researchers. We will dissect the predicted spectrum, explaining the causal relationships between the molecular structure and the observed NMR signals. Furthermore, we will objectively compare its spectral features to a key structural analog, 1-methyl-1H-pyrazol-3-amine , to highlight the specific influence of the 5-(ethoxymethyl) substituent. This comparative approach, grounded in experimental data and established principles, provides a robust framework for structural verification.

Predicted ¹H NMR Spectral Analysis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

The first step in any NMR interpretation is to examine the molecule's structure and predict the expected signals. Each chemically distinct proton environment will produce a unique signal, and the interactions between neighboring protons will give rise to characteristic splitting patterns.

  • Structure and Proton Labeling:

Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum as follows.[1][2]

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz)
(a) N-CH₃~3.6 - 3.8Singlet (s)3HN/A
(b) Pyrazole H-4~5.5 - 5.7Singlet (s)1HN/A
(c) NH₂~3.5 - 4.5 (broad)Singlet (s, broad)2HN/A
(d) C₅-CH₂-O~4.4 - 4.6Singlet (s)2HN/A
(e) O-CH₂-CH₃~3.5 - 3.7Quartet (q)2HJ ≈ 7.0 Hz
(f) O-CH₂-CH₃~1.1 - 1.3Triplet (t)3HJ ≈ 7.0 Hz

Comparative Analysis: Unveiling the Influence of the Ethoxymethyl Group

To truly understand the spectrum, we must compare it with a simpler, well-characterized alternative. 1-methyl-1H-pyrazol-3-amine serves as an ideal reference compound.[3][4] By analyzing the differences, we can isolate the spectral contributions of the 5-(ethoxymethyl) group with high confidence.

Table 2: Comparative ¹H NMR Data (Predicted vs. Reference)

Proton Assignment 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (Predicted) 1-methyl-1H-pyrazol-3-amine (Reference Data) [3][4]Analysis of Spectral Shift
N-CH₃ ~3.6 - 3.8 ppm (s, 3H)~3.65 ppm (s, 3H)Minimal change expected. The N-methyl group is electronically distant from the C-5 position.
Pyrazole H-4 ~5.5 - 5.7 ppm (s, 1H)~5.6 ppm (d, 1H)A slight upfield or downfield shift is possible due to the electronic nature of the ethoxymethyl group. The key difference is the loss of coupling to H-5.
Pyrazole H-5 N/A~7.3 ppm (d, 1H)The proton at C-5 is absent in our target molecule, replaced by the ethoxymethyl substituent. This is the most significant point of differentiation.
NH₂ ~3.5 - 4.5 ppm (s, broad, 2H)~3.7 ppm (s, broad, 2H)The chemical shift of the amine protons is highly dependent on solvent and concentration, but significant deviation is not anticipated.
C₅-CH₂-O ~4.4 - 4.6 ppm (s, 2H)N/ANew Signal. This singlet, integrating to 2H, is a definitive marker for the methylene bridge attached to the pyrazole ring.
O-CH₂-CH₃ ~3.5 - 3.7 ppm (q, 2H)N/ANew Signal. A characteristic quartet confirming the presence of a methylene group adjacent to a methyl group.
O-CH₂-CH₃ ~1.1 - 1.3 ppm (t, 3H)N/ANew Signal. A characteristic triplet, the most upfield signal, confirming the terminal methyl of the ethyl group.

This side-by-side comparison provides a powerful diagnostic tool. The disappearance of the H-5 doublet and the appearance of three new signals (a singlet, a quartet, and a triplet) in their predicted regions would provide conclusive evidence for the structure of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine.

Experimental Protocols for Unambiguous Structural Verification

A trustworthy analysis relies on a self-validating system of experiments. The following protocols outline a robust workflow for confirming the structure of the target compound.

Standard ¹H NMR Data Acquisition

Objective: To obtain a high-resolution proton spectrum for initial assignment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]

D₂O Exchange for Amine Proton Confirmation

Objective: To definitively identify the NH₂ proton signal.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described above.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the NH₂ protons will significantly decrease in intensity or disappear entirely in the second spectrum, confirming its assignment.

2D COSY for Correlation Analysis

Objective: To identify spin-spin coupled protons.

Methodology:

  • Pulse Sequence: Utilize a standard COSY (Correlation Spectroscopy) pulse sequence (e.g., 'cosygpqf' on a Bruker instrument).

  • Parameters: Set the spectral width in both dimensions to encompass all proton signals.

  • Acquisition & Processing: Acquire the 2D data set. Process the data to generate a contour plot.

  • Analysis: Off-diagonal cross-peaks in the COSY spectrum indicate that two protons are coupled. This is crucial for confirming the J-coupling between the O-CH₂- (e) and -CH₃ (f) protons of the ethoxy group.

Visualization of Experimental Workflow and Key Couplings

A clear workflow ensures reproducibility and logical progression of the analysis.

G cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis prep Dissolve Compound in Deuterated Solvent nmr_1h 1. Acquire 1D ¹H Spectrum prep->nmr_1h d2o 2. D₂O Exchange nmr_1h->d2o Identify labile H⁺ cosy 3. Acquire 2D COSY d2o->cosy Confirm J-coupling assign Assign Signals & Compare to Reference Compound cosy->assign confirm Confirm NH₂ and Coupling Networks assign->confirm structure Final Structure Verification confirm->structure

Caption: Experimental workflow for NMR-based structural verification.

The key coupling relationship within the ethoxymethyl group can be visualized to clarify the expected splitting patterns.

G H_e CH₂ (e) Quartet H_f CH₃ (f) Triplet H_e->H_f J ≈ 7.0 Hz H_f->H_e J ≈ 7.0 Hz

Caption: J-coupling relationship in the ethoxy moiety.

Conclusion

The ¹H NMR spectrum of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is predicted to show distinct and interpretable signals. The N-methyl and pyrazole H-4 protons will appear as singlets, while the labile amine protons will present as a broad singlet identifiable via D₂O exchange. Critically, the presence of the 5-(ethoxymethyl) group is unequivocally confirmed by three new signals: a singlet for the C₅-CH₂ protons, and a characteristic quartet and triplet for the ethyl group.

By comparing these predicted features against the known spectrum of 1-methyl-1H-pyrazol-3-amine and employing a systematic series of 1D and 2D NMR experiments, researchers can achieve an authoritative and trustworthy structural confirmation, an essential step in advancing any research or development program.

References

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel. Available at: [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Characterization of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine (Exact Mass: 155.09 Da). As a functionalized aminopyrazole, this molecule serves as a critical scaffold in kinase inhibitor development.

The core challenge in analyzing this compound lies in distinguishing it from its regioisomer (1,3-isomer) and preventing thermal degradation during ionization. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, establishing a definitive fragmentation logic for structural validation.

Part 1: Structural & Theoretical Fragmentation Analysis

To accurately interpret the MS data, we must first deconstruct the molecule's lability. The structure contains three distinct chemically active zones:

  • The Pyrazole Core: A heteroaromatic ring stable under ESI but prone to ring cleavage under EI (70 eV).

  • The 5-Ethoxymethyl Tail: An ether linkage susceptible to

    
    -cleavage and onium ion formation.
    
  • The 3-Amine Group: A protonation site in ESI; a director of HCN loss in EI.

Theoretical Fragmentation Pathway (EI-MS)

Under hard ionization (70 eV), the molecular ion (


, 

155) is expected to be distinct but not the base peak. The fragmentation is driven by the stability of the pyrazolyl-methyl cation.
Fragment Ion (

)
Structure / LossMechanismRelative Intensity (Predicted)
155

Molecular IonModerate (30-50%)
126


-cleavage of ethyl group
High (60-80%)
110

Benzylic-type cleavageBase Peak (100%)
83

Ring fragmentationModerate
42

Acetyl/Ketene fragmentLow

Mechanistic Insight: The "Ortho Effect" is critical here. In the 1,5-isomer , the 1-methyl group is spatially adjacent to the 5-ethoxymethyl group. This proximity often facilitates a specific hydrogen transfer or steric crowding that enhances the loss of the ethoxy radical (


 110) compared to the 1,3-isomer, where the substituents are distant.

Part 2: Comparative Analysis of Ionization Techniques

This section objectively compares the two primary ionization methods for this specific scaffold.

Comparison 1: EI (Hard) vs. ESI (Soft)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & FingerprintingPurity Confirmation & High-Throughput Screening
Molecular Ion

(

155). Often weak due to ether cleavage.

(

156). Dominant and stable.[1]
Fragmentation Rich pattern. Diagnostic peaks at

110, 126.
Minimal. Requires CID (MS/MS) to generate fragments.
Isomer ID Superior. The fragmentation pattern ratio (110/126) distinguishes regioisomers.Inferior. Isomers often have identical

mass.
Sample Prep Requires volatile solvent (DCM/MeOH). Dry sample preferred.Compatible with LC mobile phases (Water/AcN + Formic Acid).

Verdict: Use ESI-MS for routine reaction monitoring (checking if product mass 156 exists). Use EI-MS (or ESI-MS/MS) for final compound validation to ensure the alkylation occurred at the N1 position (yielding the 1,5-isomer) rather than N2.

Comparison 2: Regioisomer Differentiation (1,5- vs 1,3-isomer)

A common synthetic pitfall is the formation of the 3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-amine isomer.

  • 1,5-Isomer (Target): The loss of the ethoxy group (

    
     110) is favored due to the stabilization of the resulting cation by the adjacent N-methyl lone pair (neighboring group participation).
    
  • 1,3-Isomer (Impurity): The ethoxymethyl group is isolated. While it still fragments, the ratio of

    
     110 to the molecular ion is typically lower, and ring cleavage (HCN loss) competes more effectively.
    

Part 3: Experimental Protocols

Protocol A: High-Resolution ESI-MS (for Purity)
  • Objective: Confirm elemental composition

    
    .
    
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (avoid saturation to prevent dimerization

    
    ).
    
  • Flow Rate: 10 µL/min (Direct Infusion).

  • Settings:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage preserves the ether tail).

    • Source Temp: 120°C.

Protocol B: EI-MS (for Structural Proof)
  • Objective: Generate fingerprint spectrum.

  • Inlet: Direct Insertion Probe (DIP) or GC-MS.[2]

  • Temp Program (GC): Start 60°C (1 min), Ramp 20°C/min to 250°C.

  • Source: 230°C, 70 eV.

  • Self-Validation: Check for air leak (

    
     28/32). Ensure 
    
    
    
    155 is present.[3] If
    
    
    155 is absent but 110 is dominant, lower the source temperature to reduce thermal degradation.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways under Electron Ionization, highlighting the critical ether cleavage that serves as the diagnostic marker for this molecule.

MS_Fragmentation M_Ion Molecular Ion (M+.) m/z 155 [C7H13N3O]+. Frag_126 Loss of Ethyl m/z 126 [M - C2H5]+ M_Ion->Frag_126 - •CH2CH3 (29 Da) Alpha Cleavage Frag_110 Base Peak: Loss of Ethoxy m/z 110 [Py-CH2]+ M_Ion->Frag_110 - •OCH2CH3 (45 Da) Inductive Cleavage Frag_83 Ring Cleavage m/z 83 [110 - HCN]+ Frag_110->Frag_83 - HCN (27 Da) Ring Contraction Frag_29 Ethyl Radical m/z 29 Frag_45 Ethoxy Radical m/z 45

Figure 1: Proposed EI-MS fragmentation tree for 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. The path to m/z 110 is the dominant diagnostic channel.

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Available at: [Link]. (Accessed Oct 2023). Note: Used as a reference for general aminopyrazole fragmentation behavior.

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[5][6] IntechOpen.[6] Available at: [Link]. Provides foundational rules for 1-methyl-pyrazole ring cleavage and substituent effects.

  • Holčapek, M., et al. (2010). Mass Spectrometry of Ethers.[7][8] In Encyclopedia of Spectroscopy and Spectrometry. Elsevier. Reference for the alpha-cleavage mechanism of the ethoxymethyl ether side chain.

  • University of Arizona. Mass Spectrometry - Fragmentation Patterns (Amine & Ether). Chemistry LibreTexts. Available at: [Link].[6] General rules for ether/amine fragmentation.

Sources

Analytical Distinction of Pyrazole Regioisomers: 1-Methyl-1H-pyrazol-3-amine vs. 1-Methyl-1H-pyrazol-5-amine

[1][2]

Executive Summary

In the development of pyrazole-based pharmacophores, the regioselective alkylation of 3(5)-aminopyrazoles is a notorious bottleneck.[2] The resulting isomers—1-methyl-1H-pyrazol-3-amine (3-amino) and 1-methyl-1H-pyrazol-5-amine (5-amino) —possess distinct electronic profiles that drastically alter Structure-Activity Relationships (SAR).[1][2]

This guide provides a definitive analytical framework to distinguish these isomers. While 1H NMR chemical shifts provide initial clues, 1D NOE (Nuclear Overhauser Effect) spectroscopy is the only self-validating method to confirm regiochemistry without X-ray crystallography.[2]

Quick Comparison Matrix
Feature1-Methyl-1H-pyrazol-3-amine (Target)1-Methyl-1H-pyrazol-5-amine (Isomer)
CAS 1904-31-01192-21-8
N-Methyl Environment Sterically free; adjacent to H-5.[1][2]Sterically crowded; adjacent to -NH₂.[1][2]
Key NOE Signal Strong enhancement between N-Me and H-5 .No enhancement to ring protons; possible enhancement to -NH₂ .
1H NMR (H-4) typically

5.4 – 5.6 ppm
typically

5.2 – 5.4 ppm (more shielded)
Reactivity N2 is the primary nucleophilic site.[1][2]N2 is sterically hindered by the 1-Me group.[1][2]

Part 1: Structural & Synthetic Context[1][3][4]

The ambiguity arises from the annular tautomerism of the precursor, 3(5)-aminopyrazole. When subjected to methylation (e.g., MeI/Base), the electrophile can attack either nitrogen.

Synthetic Pathways and Regioisomer Generation[5]

PyrazoleSynthesisPrecursor3(5)-Aminopyrazole(Tautomeric Mixture)ReagentMethylation(MeI / K2CO3)Precursor->ReagentIsomer31-Methyl-1H-pyrazol-3-amine(Major Kinetic Product*)Reagent->Isomer3Attack at N1 (Tautomer A)Isomer51-Methyl-1H-pyrazol-5-amine(Thermodynamic/Steric Product)Reagent->Isomer5Attack at N2 (Tautomer B)

Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.[2] The nucleophilicity of N1 vs N2 is dictated by the tautomeric equilibrium constant (

Part 2: NMR Spectroscopy – The Definitive Protocol

Relying solely on 1H chemical shifts is risky due to solvent-dependent shifting of the amine protons and the inductive effects of substituents. The following protocol utilizes Through-Space (NOE) interactions for absolute confirmation.

1H NMR Chemical Shift Analysis (DMSO-d6)

In the 3-amino isomer, the methyl group is distal to the amine. In the 5-amino isomer, the methyl group is proximal to the amine, often causing a slight downfield shift of the N-Me signal due to anisotropy or H-bonding, and significant shielding of C4 due to the "enamine-like" resonance contribution.

Proton3-Amine Isomer (

ppm)
5-Amine Isomer (

ppm)
Diagnostic Note
N-CH₃ 3.60 – 3.703.50 – 3.65Often overlaps; unreliable as sole marker.[1][2]
H-4 5.45 – 5.555.20 – 5.355-amino isomer pushes electron density to C4 (enamine resonance), shielding H4.
H-5 7.25 – 7.40H-5 is absent in the 5-amino isomer (substituted by -NH₂).[1][2]
H-3 7.10 – 7.25H-3 is absent in the 3-amino isomer.[1][2]
-NH₂ 4.50 – 5.00 (broad)5.00 – 5.50 (broad)Highly solvent/concentration dependent.[2]
The "Smoking Gun": 1D NOE Difference Experiment

This is the self-validating step. You must irradiate the N-Methyl resonance.[1][2]

  • Scenario A (3-Amine): Irradiation of N-Me results in a positive enhancement of the aromatic doublet at ~7.3 ppm (H-5) .[1][2] This confirms the methyl group is adjacent to a ring proton.

  • Scenario B (5-Amine): Irradiation of N-Me results in NO enhancement of any aromatic ring protons (H-3 and H-4 are too far, >4Å).[1][2] You may observe enhancement of the broad -NH₂ peak if exchange is slow.[1][2]

Analytical Workflow Diagram

NOE_LogicStartIsolate Pure MaterialDissolve in DMSO-d6Step1Acquire 1H NMRStart->Step1Step2Irradiate N-Me Singlet (~3.6 ppm)(1D NOE or 1D ROESY)Step1->Step2DecisionObserve Aromatic RegionStep2->DecisionResultAEnhancement of Ring Proton(~7.3 ppm)Decision->ResultAPositive NOEResultBNO Enhancement of Ring ProtonDecision->ResultBNull NOEConclusionACONFIRMED:1-Methyl-1H-pyrazol-3-amine(Me is near H5)ResultA->ConclusionAConclusionBCONFIRMED:1-Methyl-1H-pyrazol-5-amine(Me is near NH2)ResultB->ConclusionB

Figure 2: Logical decision tree for assigning regiochemistry via Nuclear Overhauser Effect spectroscopy.

Part 3: Experimental Protocols

Protocol 1: 1D Selective NOE Acquisition
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • Instrument: 400 MHz NMR or higher recommended.[2]

  • Parameters:

    • Pulse Sequence: selnogp (Bruker) or equivalent.[2]

    • Mixing Time (

      
      ): 300–500 ms (optimized for small molecules).[2]
      
    • Scans: 64–128 (NOE signals are typically 1-5% of total intensity).[1][2]

  • Processing: Phase the target peak (N-Me) negative. Look for positive peaks in the aromatic region.[3]

Protocol 2: 13C NMR Verification (HMBC)

If NOE is ambiguous due to peak overlap, use HMBC (Heteronuclear Multiple Bond Correlation).

  • 3-Amine: The N-Me protons will show a 3-bond correlation (

    
    ) to C-5  (a CH carbon, typically ~130-140 ppm).[1][2]
    
  • 5-Amine: The N-Me protons will show a 3-bond correlation (

    
    ) to C-5  (a quaternary C-NH₂ carbon, typically ~145-155 ppm).[1][2]
    
  • Differentiation: The C-5 carbon in the 5-amine is significantly deshielded and quaternary, whereas in the 3-amine, the correlated carbon is a methine.[1]

Part 4: Physical Properties & Reactivity[1][2]

While spectroscopy is primary, physical behavior supports the identification.

  • Melting Point:

    • 1-Methyl-1H-pyrazol-3-amine: Typically lower melting point solid or oil (depending on purity).[1][2] Literature cites MP ranges near 138-140°C for pure crystalline forms [1].[1][2]

    • 1-Methyl-1H-pyrazol-5-amine: Often exhibits higher crystallinity due to intermolecular H-bonding networks (NH...N).[1][2]

  • Acylation Kinetics:

    • The 5-amino isomer is sterically hindered by the adjacent N-methyl group.[1][2] In competitive acylation studies (e.g., with acetic anhydride), the 3-amino isomer reacts significantly faster than the 5-amino isomer.[2]

References

  • Synthesis and Characterization of Pyrazoles

    • Source: NIST Chemistry WebBook.[1][2] "1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Analogous Structure Data)."

    • URL:[Link]

  • NMR of Pyrazoles (Elguero et al.)

    • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.[4]

    • Source: New Journal of Chemistry, 2003.[4]

    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of Polysubstituted Pyrazoles.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • NOE Methodology

    • Title: NOESY Spectra - Chemistry LibreTexts.[1][2]

    • URL:[Link][5]

Comparative Guide: Aminopyrazole Building Blocks in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, the aminopyrazole scaffold has emerged as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors.[1] Unlike generic heteroaromatics, aminopyrazoles offer a unique combination of amphoteric character, tautomeric versatility, and a compact hydrogen-bonding footprint that ideally mimics the adenine ring of ATP.

This guide provides a rigorous comparative analysis of the three primary regioisomers—3-aminopyrazole (3-AP) , 4-aminopyrazole (4-AP) , and 5-aminopyrazole (5-AP) . We evaluate their physicochemical properties, synthetic challenges (specifically regioselectivity), and their distinct kinase selectivity profiles.

Structural & Electronic Profiling

The utility of aminopyrazoles is defined by the position of the exocyclic amine relative to the ring nitrogens. This positioning dictates the electronic environment and the available tautomeric forms, which are critical for binding affinity.

Tautomeric Equilibrium

Unsubstituted 3-aminopyrazole and 5-aminopyrazole are tautomers. In solution, they exist in equilibrium, but upon binding to a protein target or undergoing N-alkylation, the structure is "locked" into a specific tautomer. 4-aminopyrazole does not undergo this specific annular tautomerism regarding the amine position, making it structurally distinct.

Tautomerism cluster_0 Tautomeric Equilibrium (Unsubstituted) cluster_1 Locked Forms (N-Substituted) AP3 3-Aminopyrazole (Donor-Acceptor Motif) AP5 5-Aminopyrazole (Acceptor-Donor Motif) AP3->AP5 Proton Transfer N1_Sub 1-R-3-Aminopyrazole (JAK Selectivity) AP3->N1_Sub N1 Alkylation N1_Sub_5 1-R-5-Aminopyrazole (p38 MAPK Selectivity) AP5->N1_Sub_5 N1 Alkylation

Figure 1: Tautomeric equilibrium between 3- and 5-aminopyrazole and the divergence of biological activity upon N-substitution.

Physicochemical Comparison Table

The following table contrasts the aminopyrazole isomers against common alternatives (Aminopyrimidine and Aminopyridine).

Feature3-Aminopyrazole4-Aminopyrazole5-AminopyrazoleAminopyrimidine (Alt)
H-Bond Pattern Donor-Acceptor (D-A)Donor (D)Acceptor-Donor (A-D)Acceptor-Donor-Acceptor
pKa (Conjugate Acid) ~4.0 - 4.5~3.0 - 3.5~2.5 - 3.0~2.0 - 4.0
Solubility (Aq) HighModerateModerateHigh
Kinase Preference JAK Family, AuroraCDK Family, TYK2p38 MAPK, FGFRBroad / Pan-Kinase
Metabolic Stability Moderate (N-glucuronidation)HighModerateHigh
Synthetic Cost LowMediumLowLow

Key Insight: 3-AP is often preferred for "hinge binding" because its D-A motif perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu-Leu-Asp sequences).

Mechanism of Action: Kinase Hinge Binding[2][3][4][5]

The aminopyrazole moiety functions as a bioisostere of the adenine ring in ATP. The binding mode is strictly dependent on the substitution pattern.

  • 3-Aminopyrazole Mode: Typically forms a bidentate interaction. The ring nitrogen (N2) accepts a hydrogen bond from the hinge backbone NH, while the exocyclic amine donates a hydrogen bond to the hinge backbone carbonyl.

  • 4-Aminopyrazole Mode: Often binds deeper in the pocket or acts as a spacer, as the amino group at position 4 is geometrically less favorable for the classic bidentate hinge interaction unless the ring is fused or heavily substituted.

BindingModes cluster_ligand Kinase Kinase Hinge Region Backbone NH (Donor) Backbone CO (Acceptor) Ligand 3-Aminopyrazole Scaffold Ring N2 (Acceptor) Exocyclic NH2 (Donor) Kinase:nh->Ligand:n2 H-Bond Ligand:nh2->Kinase:co H-Bond

Figure 2: Schematic of the bidentate hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge region.

Synthetic Methodologies & Protocols

A major challenge in working with aminopyrazoles is regioselectivity during functionalization.[2] The amphoteric nature of the ring nitrogens often leads to mixtures of N1- and N2-alkylated products.

Comparative Synthetic Utility
Reaction Type3-Aminopyrazole4-AminopyrazoleNotes
N-Alkylation Difficult: Mix of N1/N2 isomers. Requires specific bases (Cs2CO3) or bulky groups to direct.Straightforward: Symmetric N-alkylation if 3,5-unsubstituted.N1-alkylation of 3-AP is favored by steric bulk at C3.
Buchwald-Hartwig Excellent: Exocyclic amine is highly nucleophilic.Good: Requires stronger catalytic systems (e.g., BrettPhos).Pd-catalyzed coupling is standard for library generation.
Sandmeyer Rxn Possible (converts NH2 to Halogen).Possible.Useful for late-stage diversification.[3]
Protocol: Regioselective Buchwald-Hartwig Coupling

This protocol describes coupling a 3-aminopyrazole building block to an aryl halide, a critical step in synthesizing kinase inhibitors like Tozasertib analogues.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N1-substituted-3-aminopyrazole (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Bromide, Aminopyrazole, Cs2CO3, Pd2(dba)3, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a Teflon-lined cap.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent catalyst deactivation).

  • Reaction: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor by LC-MS. Aminopyrazoles can poison Pd catalysts; if conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient). Aminopyrazoles are polar; expect elution at 5-10% MeOH.

Protocol: Controlling Regioselectivity in N-Alkylation

To selectively alkylate the ring nitrogen (N1) of a 3-aminopyrazole without touching the exocyclic amine:

  • Solvent Switch: Use DMSO or DMF (polar aprotic).[2]

  • Base: Use K2CO3 (mild) rather than NaH (strong).

  • Temperature: Keep at 0°C to RT . High heat promotes thermodynamic equilibration (mixtures).

  • Mechanism: The exocyclic amine is less acidic than the ring NH but more nucleophilic in neutral conditions. However, under basic conditions (K2CO3), the ring nitrogen deprotonates to form the pyrazolide anion, which is the active nucleophile.

Decision Guide: Choosing the Right Isomer

Use the following logic flow to select the appropriate aminopyrazole building block for your target.

DecisionTree Start Target Identification Q1 Target Family? Start->Q1 JAK JAK / Aurora Kinase Q1->JAK Hinge Binder CDK CDK / TYK2 Q1->CDK Solvent Exposed MAPK p38 MAPK / FGFR Q1->MAPK Gatekeeper Interaction Rec1 Select 3-Aminopyrazole (N1-substituted) JAK->Rec1 Rec2 Select 4-Aminopyrazole CDK->Rec2 Rec3 Select 5-Aminopyrazole (N1-substituted) MAPK->Rec3

Figure 3: Selection logic for aminopyrazole isomers based on kinase target family.

References

  • Aminopyrazoles as Privileged Structures: Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.[4] Source: Bulgarian Chemical Communications, 2016. URL:[Link]

  • Synthesis and CDK Inhibition: Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.[4][5] Source: Bioorganic & Medicinal Chemistry Letters, 2019. URL:[Link]

  • Regioselective Alkylation: Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] Source: The Journal of Organic Chemistry, 2022. URL:[Link]

  • Buchwald-Hartwig Coupling Protocols: Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[6] Source: Molecules, 2020. URL:[Link]

  • Kinase Hinge Binding Patterns: Title: Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns.[7][8][9][5][10] Source: AAPS Journal, 2015. URL:[Link]

Sources

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